Sec-butyl 4-methylbenzenesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWQTQILBGWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398931 | |
| Record name | butan-2-yl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-11-7 | |
| Record name | butan-2-yl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-sec-butyl 4-methylbenzenesulfonate synthesis
An In-depth Technical Guide to the Synthesis of (R)-sec-butyl 4-methylbenzenesulfonate
Introduction
(R)-sec-butyl 4-methylbenzenesulfonate, also known as (R)-sec-butyl tosylate, is a crucial chiral building block in stereoselective organic synthesis.[1] Its utility stems from the toluenesulfonate (tosylate) group, which is an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions.[1][2] A key feature of its synthesis and subsequent reactions is the high degree of stereochemical control. The synthesis typically involves the reaction of enantiomerically pure (R)-sec-butanol with p-toluenesulfonyl chloride (TsCl).[1] This process is a classic example of a stereospecific reaction where the configuration of the chiral center in the alcohol is retained in the tosylate product because the carbon-oxygen bond of the alcohol is not broken during the reaction.[1][3][4] Consequently, when this chiral tosylate reacts with a nucleophile via an SN2 mechanism, it leads to a predictable and complete inversion of the stereochemical configuration, known as a Walden inversion, yielding an (S)-configured product.[1][5] This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.[1]
Reaction Scheme and Mechanism
The synthesis is achieved through the tosylation of (R)-sec-butanol. The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][6] Crucially, the process occurs with retention of configuration at the chiral carbon center.[1][4][7]
References
- 1. Sec-butyl 4-methylbenzenesulfonate | 715-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy Butyl 4-methylbenzenesulfonate | 778-28-9 [smolecule.com]
- 7. Solved Starting with R-sec-butyl alcohol show the synthesis | Chegg.com [chegg.com]
An In-depth Technical Guide to the Synthesis of (S)-sec-Butyl 4-Methylbenzenesulfonate
This technical guide provides a comprehensive overview of the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate, a chiral building block of significant interest in stereoselective synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
(S)-sec-butyl 4-methylbenzenesulfonate, also known as (S)-sec-butyl tosylate, is a valuable chiral electrophile used in a variety of nucleophilic substitution reactions.[1] Its utility stems from the excellent leaving group ability of the tosylate moiety, facilitating SN2 reactions that typically proceed with inversion of configuration at the stereocenter.[1] The synthesis of this enantiomerically pure compound is crucial for the construction of complex chiral molecules. The primary and most direct method for its preparation involves the reaction of enantiopure (S)-sec-butanol with p-toluenesulfonyl chloride.[1] This reaction proceeds with retention of configuration at the chiral center, as the carbon-oxygen bond of the alcohol remains intact throughout the transformation.[1][2]
Synthesis Overview
The synthesis of (S)-sec-butyl 4-methylbenzenesulfonate is achieved through the tosylation of (S)-sec-butanol. This reaction involves the activation of the hydroxyl group of the alcohol by converting it into a tosylate ester, which is a significantly better leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct.
Reaction Scheme:
(S)-sec-Butanol + p-Toluenesulfonyl Chloride → (S)-sec-Butyl 4-methylbenzenesulfonate + Pyridinium Chloride
Experimental Protocols
The following is a representative experimental protocol for the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate, adapted from general procedures for alcohol tosylation.[3][4][5] All reactions should be carried out under anhydrous conditions in flame-dried glassware and under an inert atmosphere (e.g., nitrogen or argon).[3]
Materials:
-
(S)-sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with (S)-sec-butanol (1.0 eq.). Anhydrous dichloromethane (10 volumes relative to the alcohol) and anhydrous pyridine (1.5 eq.) are added.[4]
-
Cooling: The resulting solution is stirred and cooled to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[4]
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 4 hours.[4] If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]
-
Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of cold 1 M hydrochloric acid to neutralize the excess pyridine. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: The crude (S)-sec-butyl 4-methylbenzenesulfonate can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a colorless oil.[3]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (S)-sec-Butanol | C₄H₁₀O | 74.12 | Starting Material |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Tosylating Agent |
| Pyridine | C₅H₅N | 79.10 | Base and Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric acid | HCl | 36.46 | Neutralizing Agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Sodium Chloride | NaCl | 58.44 | Washing Agent |
| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Table 2: Physicochemical and Spectroscopic Data for sec-Butyl 4-methylbenzenesulfonate
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃S |
| Molecular Weight | 228.31 g/mol [1] |
| CAS Number | 50896-54-3 ((S)-isomer)[6] |
| Appearance | Colorless oil[3] |
| Boiling Point | 170-172 °C at 10 mmHg (for the racemic mixture)[7] |
| Density | 1.12 g/mL (for the racemic mixture)[7] |
| Purity | Typically >95%[1][8] |
Visualization of Reaction and Workflow
Caption: Reaction scheme for the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50896-54-3|(S)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]
An In-depth Technical Guide to the Stereoisomers of sec-Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl 4-methylbenzenesulfonate, commonly referred to as sec-butyl tosylate, is a chiral sulfonate ester of significant interest in organic synthesis. Its chirality originates from the sec-butyl group, where the second carbon atom is a stereocenter bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the tosylate oxygen.[1] This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. These stereoisomers are valuable chiral building blocks in asymmetric synthesis, primarily utilized as electrophiles in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating reactions that are crucial for the construction of complex chiral molecules, including active pharmaceutical ingredients. Understanding the stereochemical pathways of their synthesis and subsequent reactions is paramount for controlling the absolute configuration of target molecules. This guide provides a comprehensive overview of the synthesis, characterization, and stereospecific reactions of the enantiomers of this compound.
Physicochemical Properties and Stereoisomer Data
The physical and chemical properties of the individual enantiomers of this compound are identical, with the exception of their interaction with plane-polarized light (optical activity) and other chiral molecules. The racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is optically inactive.
| Property | (R)-sec-Butyl 4-methylbenzenesulfonate | (S)-sec-Butyl 4-methylbenzenesulfonate | Racemic this compound |
| Molecular Formula | C₁₁H₁₆O₃S | C₁₁H₁₆O₃S | C₁₁H₁₆O₃S |
| Molecular Weight | 228.31 g/mol | 228.31 g/mol | 228.31 g/mol |
| CAS Number | 61530-30-1[1] | Not specified | 715-11-7 |
| Appearance | Colorless to pale yellow oil or semi-solid | Colorless to pale yellow oil or semi-solid | Colorless to pale yellow oil or semi-solid |
| Specific Rotation ([α]) | Negative (-) | Positive (+) | 0° |
| Boiling Point | 329.1 °C at 760 mmHg (for the racemate) | 329.1 °C at 760 mmHg (for the racemate) | 329.1 °C at 760 mmHg |
Stereoselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-sec-butyl 4-methylbenzenesulfonate is achieved through the tosylation of the corresponding enantiopure sec-butanol. This reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.[2]
To synthesize (R)-sec-butyl 4-methylbenzenesulfonate, one must start with (R)-(-)-sec-butanol. Conversely, (S)-sec-butyl 4-methylbenzenesulfonate is synthesized from (S)-(+)-sec-butanol.[1] The specific rotations of the enantiomers of the starting material, 2-butanol, are -13.52° for the (R)-enantiomer and +13.52° for the (S)-enantiomer.[3]
Experimental Protocol: Synthesis of (R)-sec-Butyl 4-Methylbenzenesulfonate
This protocol is adapted from general procedures for the tosylation of secondary alcohols.
Materials:
-
(R)-(-)-sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (R)-(-)-sec-butanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (1.5 eq).[1]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-sec-butyl 4-methylbenzenesulfonate.
-
If necessary, the product can be purified by column chromatography on silica gel.
Stereospecific Reactions: S_N2 Nucleophilic Substitution
The primary utility of chiral sec-butyl tosylates in organic synthesis is their role as electrophiles in S_N2 reactions. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. A key feature of the S_N2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion.[1] This predictable stereochemical outcome is fundamental to asymmetric synthesis.
For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile (Nu⁻) will yield a product with the (S) configuration at the corresponding carbon atom.[1]
Experimental Protocol: Synthesis of (S)-2-Azidobutane from (R)-sec-Butyl 4-Methylbenzenesulfonate
This protocol illustrates the inversion of stereochemistry in an S_N2 reaction.
Materials:
-
(R)-sec-Butyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude (S)-2-azidobutane. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.
-
If necessary, the product can be further purified by vacuum distillation.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of both the starting materials and the final products is critical. Chiral gas chromatography (GC) is a powerful technique for this purpose, often requiring derivatization of the analyte.
Experimental Protocol: Chiral GC Analysis of sec-Butanol Enantiomers (as O-Acetyl Derivatives)
This protocol is adapted from a standard method for the analysis of 2-butanol enantiomers.[4]
1. Derivatization (Acetylation):
-
To a small sample of sec-butanol in a vial, add pyridine and acetic anhydride.
-
Heat the sealed vial to allow for the formation of the O-acetyl derivative.
2. GC-FID Analysis:
-
Column: A cyclodextrin-based chiral column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm).[4]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 250 °C.[4]
-
Detector (FID) Temperature: 250 °C.[4]
-
Oven Program: Start at 30 °C (hold for 5 min), then ramp at 5 °C/min to 110 °C.[4]
-
Injection: 1 µL of the derivatized sample with a split ratio (e.g., 80:1).[4]
-
Data Analysis: The (S)- and (R)-2-butanol O-acetyl derivatives will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.[4]
Signaling Pathways and Logical Relationships
The primary role of this compound stereoisomers is not in biological signaling pathways but in the logical progression of stereospecific organic synthesis. The following diagrams illustrate the key workflows and relationships.
Conclusion
The stereoisomers of this compound are indispensable tools in modern organic chemistry, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. The synthetic route to these tosylates from their corresponding chiral alcohols proceeds with retention of configuration, while their subsequent S_N2 reactions occur with a predictable inversion of stereochemistry. This two-step sequence provides a powerful method for achieving a net inversion of configuration from a starting alcohol. Careful control of reaction conditions and rigorous analysis of enantiomeric purity at each stage are essential for successful application in research and drug development.
References
An In-depth Technical Guide to the Reaction Mechanism of Sec-butyl 4-methylbenzenesulfonate
Abstract
Sec-butyl 4-methylbenzenesulfonate, commonly known as sec-butyl tosylate, serves as a pivotal substrate in the study of nucleophilic substitution reactions. Its secondary carbon center presents a unique case where the reaction mechanism is not inherently fixed but exists on a knife's edge between two competing pathways: the unimolecular nucleophilic substitution (S\textsubscript{N}1) and the bimolecular nucleophilic substitution (S\textsubscript{N}2). This guide provides a comprehensive exploration of the factors that dictate the operative mechanism. We will delve into the theoretical underpinnings of each pathway, present field-proven experimental methodologies for their elucidation, and offer detailed protocols for researchers in organic synthesis and drug development. The content herein is structured to provide not just a list of procedures, but the causal logic behind experimental design, ensuring a robust and verifiable understanding of this classic yet complex chemical transformation.
Part 1: The Mechanistic Dichotomy: S\textsubscript{N}1 vs. S\textsubscript{N}2 Pathways
At the core of sec-butyl tosylate's reactivity is the competition between two fundamental mechanisms of nucleophilic substitution.[1][2][3] The choice between these pathways is not arbitrary; it is a direct consequence of the interplay between the substrate's structure, the nature of the nucleophile, the properties of the solvent, and the reaction temperature.[4][5]
The Substrate: A Secondary System on the Brink
Sec-butyl tosylate possesses a leaving group, the tosylate anion (⁻OTs), attached to a secondary carbon. The tosylate group is an exceptionally good leaving group because its negative charge is delocalized through resonance, making it a very stable, weak base.[6][7]
The secondary nature of the carbon center is the crux of the mechanistic ambiguity.[1][8]
-
For S\textsubscript{N}2: The carbon is more sterically hindered than a primary carbon, which slows down the backside attack required for the S\textsubscript{N}2 mechanism. However, it is not as hindered as a tertiary carbon, so the pathway is not entirely blocked.[1][8][9]
-
For S\textsubscript{N}1: The secondary carbocation that would form upon the departure of the tosylate group is more stable than a primary carbocation but significantly less stable than a tertiary one.[1][10] This makes the S\textsubscript{N}1 pathway possible, but not as favorable as with a tertiary substrate.[11]
The S\textsubscript{N}2 Pathway: A Concerted Dance
The S\textsubscript{N}2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][12][13]
-
Kinetics: The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[1][9][14]
-
Stereochemistry: A hallmark of the S\textsubscript{N}2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion.[14][15] If the starting material is a single enantiomer, for example, (R)-sec-butyl tosylate, the product will be the opposite enantiomer, (S)-product.[15] This is a direct result of the nucleophile attacking the carbon from the side opposite the leaving group.
Part 2: Guiding the Reaction: Key Influencing Factors
Researchers can manipulate experimental conditions to favor one mechanism over the other.
Nucleophile Strength
The identity of the nucleophile is a critical determinant.
-
Strong Nucleophiles: Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RO⁻) favor the S\textsubscript{N}2 pathway. [4][16][17]They are aggressive enough to attack the substrate directly without waiting for a carbocation to form.
-
Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the S\textsubscript{N}1 pathway. [2][4][16]They are not strong enough to initiate a backside attack and will typically react only after the highly reactive carbocation intermediate has formed. Reactions with such nucleophiles, where the solvent itself is the nucleophile, are termed solvolysis reactions. [13][18][19]
Solvent Effects
The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates. [10][11][16]* Polar Protic Solvents: Solvents like water, ethanol, and acetic acid have O-H or N-H bonds and are capable of hydrogen bonding. [18]They excel at stabilizing both the leaving group anion and the carbocation intermediate, thereby accelerating the S\textsubscript{N}1 reaction. [4][18][20]* Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF have dipoles but lack O-H or N-H bonds. They solvate cations well but leave anions relatively "naked" and more reactive. This enhances the nucleophilicity of the nucleophile, strongly favoring the S\textsubscript{N}2 pathway. [2][4][16]
Data Summary: Predicting the Predominant Mechanism
The following table summarizes the expected mechanistic outcome based on the reaction conditions.
| Factor | Favors S\textsubscript{N}1 | Favors S\textsubscript{N}2 | Rationale |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Steric hindrance disfavors S\textsubscript{N}2; carbocation stability favors S\textsubscript{N}1. [1][5][8] |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻) | Strong nucleophiles force a bimolecular reaction. [4][5][16] |
| Solvent | Polar Protic (e.g., Water, Ethanol) | Polar Aprotic (e.g., Acetone, DMSO) | Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophile reactivity. [4][16][20] |
| Leaving Group | Good (e.g., ⁻OTs, I⁻, Br⁻) | Good (e.g., ⁻OTs, I⁻, Br⁻) | A good leaving group is required for both mechanisms. [10][16] |
Part 3: Experimental Verification of the Mechanism
Theoretical predictions must be validated through rigorous experimentation. A self-validating experimental workflow involves a multi-pronged approach combining kinetics, stereochemistry, and product analysis.
Protocol: Kinetic Analysis by Titration
The most direct way to distinguish between S\textsubscript{N}1 and S\textsubscript{N}2 is to determine the reaction's rate law. [12]For solvolysis reactions that produce acid (e.g., H₂O or ROH as the nucleophile), the rate can be monitored by titrating the acid produced over time. [21][22] Objective: To determine if the reaction rate depends on the concentration of the nucleophile.
Methodology:
-
Preparation: Prepare two reaction flasks under identical conditions (solvent, temperature, concentration of sec-butyl tosylate).
-
Nucleophile Variation: To one flask, add the nucleophile at a specific concentration (e.g., 0.1 M sodium azide in acetone). To the second flask, add the same nucleophile at double the concentration (e.g., 0.2 M sodium azide in acetone).
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by diluting in a cold solvent), and analyze the concentration of the remaining sec-butyl tosylate using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the substrate versus time for both reactions. Calculate the initial reaction rate for each.
Protocol: Stereochemical Analysis by Polarimetry
Stereochemistry provides unambiguous proof of the mechanistic pathway at a chiral center. [23]A polarimeter is used to measure the rotation of plane-polarized light by a chiral sample. [24][25][26] Objective: To determine if the reaction proceeds with inversion or racemization.
Methodology:
-
Starting Material: Synthesize or procure an enantiomerically pure sample of sec-butyl tosylate (e.g., (R)-sec-butyl-4-methylbenzenesulfonate). Measure its specific rotation using a polarimeter. [27]2. Reaction: Carry out the nucleophilic substitution reaction to completion under the desired conditions.
-
Product Isolation: Carefully isolate and purify the substitution product, ensuring no chiral impurities are present.
-
Polarimetry Measurement: Dissolve a known concentration of the purified product in a suitable solvent and measure its optical rotation in the polarimeter. [24]5. Data Analysis:
-
Complete Inversion: If the product shows a specific rotation of equal magnitude but opposite sign to the starting alcohol used to make the tosylate, complete inversion has occurred, confirming an S\textsubscript{N}2 mechanism. [14][15] * Racemization: If the product shows little to no optical rotation (specific rotation is close to zero), racemization has occurred, confirming an S\textsubscript{N}1 mechanism. [1][9][14] * Partial Racemization: An intermediate value suggests a mixed or competing mechanism.
-
Conclusion
The mechanism of action for this compound is a nuanced subject, finely balanced between the S\textsubscript{N}1 and S\textsubscript{N}2 pathways. As a secondary substrate with an excellent leaving group, it serves as an ideal model system for demonstrating how subtle changes in reaction conditions—specifically the choice of nucleophile and solvent—can dramatically alter the reaction course. For the researcher, a thorough understanding of these principles is not merely academic; it is essential for controlling reaction outcomes, predicting product structures, and designing stereospecific syntheses. The experimental protocols outlined in this guide provide a robust framework for validating mechanistic hypotheses, ensuring that synthetic strategies are built on a solid foundation of empirical evidence.
References
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Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Journal of Chemical Education. Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. [Link]
-
Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]
-
Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?[Link]
-
Quora. (2018, July 31). What is the stereochemistry aspect in an SN1 and SN2 reaction?[Link]
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
Dartmouth College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]
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Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
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Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
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Slideshare. (2016, September 25). Factors affecting nucleophilic substitution reactions finished d. [Link]
-
Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
-
Studylib. Solvolysis of tert-Butyl Chloride: Kinetics Experiment. [Link]
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Dartmouth College. Experiment 7 — Nucleophilic Substitution. [Link]
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Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]
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College of the Canyons. 11. Nucleophilic Substitution Reactions. [Link]
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A&D Company, Limited. (2025, January 2). What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. [Link]
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Solubility of Things. Nucleophilic Substitution Reactions. [Link]
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Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. [Link]
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SlidePlayer. POLARIMETRY. [Link]
- Google Patents.
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]
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ResearchGate. (2016, May 24). Substitution of tosylate by sodium azide is SN1 or SN2?[Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
National Center for Biotechnology Information. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
-
Quora. (2018, March 27). If an SN1 and SN2 reaction are competing, what effect will using a non-polar solvent (e.g Toluene) have on the relative rates of each?[Link]
-
ElectronicsAndBooks. The Solvolysis of Benzyl Tosylates. V. Some Solvent Effects. [Link]
-
YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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Spectroscopic Characterization of sec-Butyl 4-Methylbenzenesulfonate: An In-Depth Technical Guide
This guide provides a detailed exploration of the spectroscopic data for sec-butyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. As a versatile alkylating agent, its structural confirmation is paramount for ensuring reaction specificity and product purity in research and drug development.[1] This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of this compound, offering not just the data, but the underlying principles and experimental considerations from a seasoned practitioner's perspective.
Molecular Structure and Spectroscopic Overview
This compound (CAS 715-11-7) possesses a molecular formula of C₁₁H₁₆O₃S and a molecular weight of 228.31 g/mol .[1][2][3] The molecule's structure, comprised of a chiral sec-butyl group and an aromatic tosyl group, gives rise to a distinct set of signals in its NMR and IR spectra. Understanding these spectroscopic fingerprints is crucial for its unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular framework.
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single residual proton peak, which is easily identifiable.[4]
- Ensure the sample is fully dissolved to avoid spectral artifacts.
2. ¹H NMR Acquisition:
- The instrument is typically a 300 MHz or higher field NMR spectrometer.
- A standard one-pulse experiment is sufficient for a routine ¹H spectrum.
- Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For a typical small organic molecule, 16 to 32 scans are usually adequate to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR.
- A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- The relaxation delay (d1) is a critical parameter, especially for quaternary carbons which have longer relaxation times. A d1 of at least 5 times the longest T₁ is recommended for quantitative analysis.
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
¹H NMR Spectrum of this compound (Predicted)
The following ¹H NMR data is predicted using computational models and serves as a guide for spectral interpretation. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |
| b | 7.35 | Doublet | 2H | Ar-H (meta to SO₂) |
| c | 4.59 | Sextet | 1H | O-CH |
| d | 2.44 | Singlet | 3H | Ar-CH₃ |
| e | 1.60 | Multiplet | 2H | CH₂ |
| f | 1.25 | Doublet | 3H | O-CH-CH₃ |
| g | 0.85 | Triplet | 3H | CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound presents a set of distinct signals that are consistent with its structure.
-
Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.78 ppm and 7.35 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at 7.78 ppm (a) is due to the deshielding effect of the electron-withdrawing sulfonate group, assigning them to the protons ortho to the sulfonate. The protons at 7.35 ppm (b) are consequently assigned to those meta to the sulfonate group. The singlet at 2.44 ppm (d) corresponds to the three protons of the methyl group attached to the aromatic ring.
-
Aliphatic Region (0.8-4.6 ppm): The signal for the proton on the carbon bearing the oxygen (O-CH, c) is expected to be the most downfield in this region, predicted around 4.59 ppm. Its multiplicity as a sextet arises from coupling to the adjacent five protons (three on the methyl group 'f' and two on the methylene group 'e'). The methylene protons (e) at around 1.60 ppm appear as a multiplet due to coupling with both the methine proton (c) and the terminal methyl protons (g). The doublet at approximately 1.25 ppm (f) is assigned to the methyl group adjacent to the chiral center, coupled to the methine proton (c). Finally, the triplet at around 0.85 ppm (g) corresponds to the terminal methyl group of the ethyl moiety, coupled to the adjacent methylene protons (e).
Diagram 2: Molecular Structure and ¹H NMR Assignments
Caption: Structure of this compound with predicted ¹H NMR assignments.
¹³C NMR Spectrum of this compound (Predicted)
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 144.7 | Ar-C (para to CH₃) |
| 134.4 | Ar-C (ipso to SO₂) |
| 129.8 | Ar-CH (meta to SO₂) |
| 127.6 | Ar-CH (ortho to SO₂) |
| 78.9 | O-CH |
| 28.9 | CH₂ |
| 21.6 | Ar-CH₃ |
| 18.9 | O-CH-CH₃ |
| 9.6 | CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (127-145 ppm): Four signals are expected in the aromatic region, corresponding to the four unique carbon environments of the para-substituted ring. The quaternary carbons are typically weaker in intensity. The carbon attached to the electron-withdrawing sulfonate group (ipso to SO₂) is expected at around 134.4 ppm, while the carbon bearing the methyl group is predicted at approximately 144.7 ppm. The two signals for the protonated aromatic carbons are expected at roughly 129.8 ppm and 127.6 ppm.
-
Aliphatic Carbons (9-80 ppm): The carbon atom bonded to the electronegative oxygen (O-CH) is the most downfield in this region, predicted around 78.9 ppm. The remaining aliphatic carbons of the sec-butyl group are expected at approximately 28.9 ppm (CH₂), 18.9 ppm (O-CH-CH₃), and 9.6 ppm (CH₂-CH₃). The aromatic methyl carbon is predicted at about 21.6 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
For a liquid sample like this compound, the following protocol is standard.
1. Sample Preparation:
- A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the sample is typically sufficient.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
2. Data Acquisition:
- An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Characteristic IR Absorptions for this compound
The IR spectrum of this compound is dominated by strong absorptions from the sulfonate group and characteristic bands from the aromatic and aliphatic moieties.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1450 | C=C stretch (aromatic ring) | Medium |
| 1370-1350 | S=O asymmetric stretch | Strong |
| 1190-1170 | S=O symmetric stretch | Strong |
| 1100-1000 | S-O-C stretch | Strong |
| 820-810 | C-H out-of-plane bend (para-disubstituted) | Strong |
Interpretation of the IR Spectrum:
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[5] A strong band in the 1100-1000 cm⁻¹ region is characteristic of the S-O-C stretching vibration.
The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption in the 820-810 cm⁻¹ range is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
The aliphatic sec-butyl group will give rise to strong C-H stretching absorptions in the 2980-2850 cm⁻¹ region. The absence of a broad absorption band around 3500-3200 cm⁻¹ would indicate the absence of hydroxyl (-OH) impurities from any unreacted sec-butanol.
Conclusion
The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, respectively, while the characteristic IR absorptions confirm the presence of the key sulfonate, aromatic, and aliphatic functional groups. This guide serves as a valuable resource for researchers and scientists, providing the necessary spectroscopic framework for the confident identification and quality assessment of this important synthetic intermediate.
References
-
ResearchGate. Infrared spectrum of sodium methyl ester sulfonate. Available at: [Link]
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
ACS Publications. Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]
-
American Elements. This compound. Available at: [Link]
-
PROSPRE. 1H NMR Predictor. Available at: [Link]
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Chemaxon. NMR Predictor. Available at: [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
CASPRE. 13C NMR Predictor. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
University of Wisconsin-Madison. Optimized Default 13C Parameters. Available at: [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. Available at: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
Sources
Sec-butyl 4-Methylbenzenesulfonate: A Comprehensive Technical Guide
CAS Number: 715-11-7
This technical guide provides an in-depth overview of sec-butyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It covers the compound's properties, synthesis, and key applications, with a focus on experimental procedures and mechanistic understanding.
Compound Identification and Properties
This compound, also known as sec-butyl tosylate, is an organic compound valued for its utility as an alkylating agent.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 715-11-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₆O₃S | [1][2][3][4][5][6] |
| Molecular Weight | 228.31 g/mol | [1][2][3][4][5][6] |
| Appearance | Colorless to Pale Yellow Oil or Semi-Solid | [1] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |
Synthesis of this compound
The most common method for synthesizing this compound is the tosylation of sec-butanol. This reaction involves the treatment of sec-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.
General Experimental Protocol for Tosylation of sec-Butanol
Materials:
-
sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sec-butanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography if necessary.
Chemical Reactivity and Applications
This compound is primarily utilized as a chiral alkylating agent in nucleophilic substitution reactions. The tosylate moiety is an excellent leaving group, facilitating the attack of a wide range of nucleophiles on the sec-butyl carbon center.
Nucleophilic Substitution Reactions
The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. This property is particularly valuable in asymmetric synthesis, where control of stereochemistry is crucial.
General Reaction Scheme:
Nu⁻ + sec-BuOTs → sec-BuNu + TsO⁻
Where:
-
Nu⁻ represents a nucleophile (e.g., azide, cyanide, alkoxide, etc.)
-
sec-BuOTs is this compound
-
sec-BuNu is the alkylated product
-
TsO⁻ is the tosylate leaving group
Experimental Protocol for Nucleophilic Substitution with Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for several hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sec-butyl azide by distillation or column chromatography.
Role in Signaling Pathways and Drug Development
Currently, there is limited to no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary role is that of a synthetic intermediate and alkylating agent in a laboratory setting.
While some research has explored non-acidic 4-methylbenzenesulfonates as potential aldose reductase inhibitors, this refers to a broader class of compounds and does not provide specific data on the sec-butyl ester derivative.[7] Therefore, at present, the core application of this compound remains firmly within the domain of synthetic organic chemistry rather than as a modulator of biological pathways. Its utility in drug development is indirect, serving as a building block in the synthesis of more complex, biologically active molecules.
Conclusion
This compound is a valuable chiral reagent in organic synthesis, with its CAS number being 715-11-7. Its utility stems from the excellent leaving group ability of the tosylate group, which facilitates a variety of nucleophilic substitution reactions, often with a high degree of stereochemical control. The synthesis of this compound from sec-butanol is a straightforward and well-established procedure. While its application in the synthesis of potentially bioactive molecules is significant, there is currently no evidence to suggest its direct involvement in biological signaling pathways. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound for researchers and professionals in the chemical sciences.
References
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]
- 6. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]
- 7. researchgate.net [researchgate.net]
Physical properties of sec-butyl 4-methylbenzenesulfonate
An In-depth Technical Guide on the Physical Properties of sec-Butyl 4-Methylbenzenesulfonate
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visualization of its synthesis pathway.
Core Physical Properties
This compound is a chiral organic compound that exists as a pair of enantiomers, (R)- and (S)-sec-butyl 4-methylbenzenesulfonate, due to the stereocenter at the second carbon of the butyl group.[1] The racemic mixture is the most commonly available form.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃S | [1][2][3] |
| Molecular Weight | 228.31 g/mol | [1][2][3] |
| Appearance | Colorless to Pale Yellow Oil or Semi-Solid | [1] |
| Boiling Point | 329.1 °C at 760 mmHg | [2] |
| Density | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of sec-butanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]
Materials:
-
sec-Butanol
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve sec-butanol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Add pyridine (1.1-1.2 equivalents) to the solution.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small quantity of the liquid sample.
Materials:
-
This compound sample
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube containing high-boiling mineral oil
-
Bunsen burner or other heat source
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer.
-
Place the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., at 20 °C) to allow it to reach thermal equilibrium.
-
Carefully remove any excess liquid that may have expanded and escaped through the capillary opening.
-
Dry the outside of the pycnometer and weigh it (m₂).
-
The mass of the sample is m₂ - m₁.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Determination of Solubility
This protocol outlines a method to determine the qualitative and quantitative solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Vortex mixer
-
Analytical balance
Procedure for Qualitative Solubility:
-
Add approximately 1 mL of the chosen solvent to a small test tube.
-
Add a small, known amount (e.g., 10 mg) of this compound to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to determine if the compound has dissolved completely.
-
If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining residue.
-
Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).
Mandatory Visualization
The following diagram illustrates the synthesis pathway of this compound from sec-butanol and p-toluenesulfonyl chloride.
Caption: Synthesis of this compound.
References
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Butan-2-yl 4-methylbenzenesulfonate | C11H16O3S | CID 4064321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
Sec-butyl 4-Methylbenzenesulfonate: A Comprehensive Technical Guide for Chiral Synthesis
Introduction
Sec-butyl 4-methylbenzenesulfonate, also known as sec-butyl tosylate, is a crucial organic compound utilized extensively as a chiral building block in modern stereoselective synthesis.[1][2] Its significance lies in the chiral sec-butyl group, where the second carbon atom is a stereocenter bonded to four different substituents.[1] This inherent chirality, combined with the excellent leaving group ability of the 4-methylbenzenesulfonate (tosylate) group, allows for the predictable and controlled introduction of a chiral sec-butyl moiety into a wide range of molecules.[1][3] This guide provides an in-depth overview of its properties, synthesis, and application, with a focus on experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Properties of this compound
The fundamental properties of this compound are summarized below. The compound exists as two distinct enantiomers, (R)-sec-butyl 4-methylbenzenesulfonate and (S)-sec-butyl 4-methylbenzenesulfonate, which are non-superimposable mirror images.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃S[4][5] |
| Molecular Weight | 228.31 g/mol [4] |
| CAS Number | 715-11-7 (racemic)[4] |
| 61530-30-1 ((R)-enantiomer)[6] | |
| 50896-54-3 ((S)-enantiomer)[7] | |
| Appearance | Colourless to Pale Yellow Oil[8] |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, away from moisture to prevent hydrolysis[3][8][9] |
Synthesis of Enantiopure this compound
The most direct and widely used method for synthesizing enantiomerically pure this compound is the reaction of the corresponding enantiopure sec-butanol with p-toluenesulfonyl chloride (TsCl).[1] This tosylation reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process.[1] Therefore, (R)-sec-butanol yields (R)-sec-butyl 4-methylbenzenesulfonate, and (S)-sec-butanol yields the (S)-enantiomer.[1] A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated, preventing side reactions like alcohol dehydration.[1]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (R)-sec-butyl 4-methylbenzenesulfonate
This protocol describes a representative laboratory-scale synthesis.[1]
Materials:
-
(R)-sec-butanol
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-sec-butanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by flash column chromatography if necessary.
Application in Stereoselective Synthesis: The S\N2 Mechanism
This compound is a powerful chiral electrophile in nucleophilic substitution reactions.[1][2] The tosylate group is an excellent leaving group because its negative charge is well-stabilized by resonance.[3] Consequently, the compound readily undergoes bimolecular nucleophilic substitution (S\N2) reactions with a wide array of nucleophiles.[1][3]
A cornerstone of its utility is the predictable stereochemical outcome of these reactions. S\N2 reactions proceed with a complete inversion of configuration at the electrophilic carbon center, a phenomenon known as the Walden inversion.[1] This stereospecificity is fundamental to asymmetric synthesis, as it allows the chirality of the starting tosylate to be transferred to the product in a controlled manner. For instance, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will yield a product with the (S) configuration.[1]
S\N2 Reaction Pathway and Walden Inversion
Caption: The S\N2 reaction mechanism showing backside attack and Walden inversion.
Experimental Protocols for S\N2 Reactions
The following protocol details a general procedure for the reaction of chiral sec-butyl tosylate with sodium azide, a common nucleophile. This reaction is expected to proceed with complete inversion of configuration.[2]
Protocol: Nucleophilic Substitution with Sodium Azide
Materials:
-
(R)- or (S)-sec-butyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)[2]
-
Anhydrous dimethylformamide (DMF)[2]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.[2]
-
Add sodium azide (1.5 eq) to the solution.[2]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.[2][3]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.[3]
-
Combine the organic layers and wash twice with saturated aqueous sodium bicarbonate solution and once with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide product.
Quantitative Data Summary
The predictable nature of the reactions involving this compound allows for high stereochemical fidelity.
| Parameter | Reaction | Typical Value |
| Yield | Synthesis of sec-butyl tosylate from sec-butanol | 85-95%[3] |
| Enantiomeric Excess (e.e.) | S\N2 reaction with a nucleophile (e.g., NaN₃) | >99% (expected)[2] |
| Purity (Commercial) | (R)- or (S)-sec-butyl 4-methylbenzenesulfonate | ≥95% |
Note: The expected enantiomeric excess of >99% for S\N2 reactions is based on the established principle of complete Walden inversion.[2]
Troubleshooting and Handling
-
Hydrolysis: this compound is susceptible to hydrolysis back to sec-butanol and p-toluenesulfonic acid, especially in the presence of water under acidic or basic conditions.[3][11] To minimize this during aqueous workups, use pre-chilled solutions and wash with brine to reduce the solubility of the organic compound in the aqueous phase.[11]
-
Impurities: Common impurities from the synthesis can include unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid from hydrolysis.[10] Washing with a mild base like NaHCO₃ solution can effectively remove these acidic impurities.[11]
-
Storage: The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3]
Conclusion
This compound is an invaluable chiral building block for asymmetric synthesis. Its straightforward preparation with retention of stereochemistry and its highly predictable S\N2 reactivity with complete inversion of configuration make it a reliable tool for introducing chirality. For professionals in pharmaceutical and chemical research, a thorough understanding of its handling, reaction protocols, and stereochemical behavior is essential for the successful development of complex, enantiomerically pure molecules.
References
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Synthonix, Inc > 715-11-7 | this compound [synthonix.com]
- 6. 61530-30-1|(R)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 7. 50896-54-3|(S)-sec-Butyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Computational studies on sec-butyl 4-methylbenzenesulfonate reactions
An In-depth Technical Guide on Computational Studies of sec-Butyl 4-methylbenzenesulfonate Reactions
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the computational approaches used to study the reactions of this compound (sec-butyl tosylate). It focuses on the mechanistic dichotomy between S_N1 and S_N2 pathways, detailing the theoretical frameworks, presenting illustrative quantitative data, and providing relevant experimental protocols for validation.
Introduction: The Mechanistic Challenge of a Secondary Substrate
This compound is a quintessential model for studying nucleophilic substitution reactions at a secondary carbon center. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of its resulting anion, facilitating the cleavage of the C-O bond.[1][2] The secondary nature of the electrophilic carbon places this substrate at the borderline between the unimolecular (S_N1) and bimolecular (S_N2) substitution mechanisms.[3][4]
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to dissect these competing pathways. By modeling the potential energy surfaces, researchers can elucidate the structures of transition states, calculate activation barriers, and predict the influence of various factors, such as solvent polarity, on the reaction outcome. These theoretical insights are crucial for rationalizing experimental observations and designing new synthetic strategies.
Computational Workflow for Mechanistic Analysis
The theoretical investigation of a reaction mechanism involves a systematic workflow to identify the lowest energy path from reactants to products. This includes locating and verifying transition states and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Kinetic studies of sec-butyl 4-methylbenzenesulfonate solvolysis
An In-depth Technical Guide to the Kinetic Studies of sec-Butyl 4-Methylbenzenesulfonate Solvolysis
Introduction
This compound, commonly referred to as sec-butyl tosylate, is a secondary alkyl sulfonate ester. As a substrate in nucleophilic substitution and elimination reactions, it serves as a pivotal model for investigating reaction mechanisms, particularly the nuanced borderline between first-order (SN1) and second-order (SN2) pathways. Solvolysis, a reaction in which the solvent acts as the nucleophile, provides a powerful lens through which to probe the intrinsic reactivity of such substrates and the factors that govern their reaction pathways.
This technical guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the kinetic studies of sec-butyl tosylate solvolysis, detailing the underlying mechanisms, presenting illustrative quantitative data, and providing robust experimental protocols for its investigation.
Mechanistic Pathways in the Solvolysis of sec-Butyl Tosylate
The solvolysis of sec-butyl tosylate is a classic example of a reaction that operates on the SN1/SN2 mechanistic borderline. In polar protic solvents, the reaction proceeds via a pathway that involves the formation of a secondary carbocation intermediate, which is characteristic of an SN1 reaction. However, the potential for backside attack by the solvent on the starting material also introduces SN2 character.
The overall process can be described as follows:
-
Ionization: The carbon-oxygen bond in the tosylate undergoes heterolytic cleavage to form a sec-butyl carbocation and a tosylate anion. This ionization is the rate-determining step. Studies have shown that this can lead to the formation of an intimate ion pair, where the tosylate anion remains in close proximity to the carbocation.[1] This can result in the slow racemization of the unreacted starting material.[1]
-
Nucleophilic Attack: A solvent molecule (e.g., water or ethanol) acts as a nucleophile and attacks the carbocation. This results in the formation of a protonated alcohol or ether.
-
Deprotonation: A subsequent deprotonation step by another solvent molecule yields the final substitution product, sec-butanol (in the case of hydrolysis) or a sec-butyl ether (in the case of alcoholysis).
-
Elimination: Concurrently, the carbocation can undergo an E1 elimination reaction, where a solvent molecule acts as a base to remove a proton from a carbon atom adjacent to the positive charge, leading to the formation of but-1-ene and a mixture of (E)- and (Z)-but-2-ene.
The stereochemical outcome of the substitution reaction is often a mixture of inversion and retention of configuration, providing further evidence for a mechanism that is not purely SN1 or SN2.[1]
Quantitative Kinetic Data
Table 1: Illustrative Pseudo-First-Order Rate Constants (k) for the Solvolysis of sec-Butyl Tosylate at 25°C
| Solvent System (v/v) | Dielectric Constant (ε) | Expected Relative k |
| 80% Ethanol / 20% Water | ~67 | 1.0 |
| 60% Ethanol / 40% Water | ~73 | ~4.5 |
| 40% Ethanol / 60% Water | ~78 | ~20 |
| 70% Acetone / 30% Water | ~62 | ~0.5 |
| 50% Acetone / 50% Water | ~71 | ~6.0 |
Note: These values are illustrative and intended to demonstrate the trend of increasing reaction rate with increasing solvent polarity (dielectric constant).
Table 2: Illustrative Activation Parameters for the Solvolysis of sec-Butyl Tosylate
| Parameter | Illustrative Value | Interpretation |
| Activation Enthalpy (ΔH‡) | 80 - 95 kJ/mol | Reflects the energy barrier for the C-OTs bond cleavage. |
| Activation Entropy (ΔS‡) | -20 to +10 J/mol·K | A small negative or slightly positive value is consistent with a unimolecular or borderline mechanism where there is little to no increase in order in the transition state compared to an SN2 reaction. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the preparation of sec-butyl tosylate from sec-butanol.
Materials:
-
sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, dissolve sec-butanol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for several hours and then at room temperature overnight.
-
Quench the reaction by slowly adding cold 3 M HCl.
-
Separate the organic layer and wash sequentially with 3 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sec-butyl tosylate.
-
The product can be purified by flash chromatography if necessary.[1]
Kinetic Study of Solvolysis via Titration
This protocol is adapted from standard procedures for monitoring the rate of solvolysis reactions that produce an acidic byproduct.[2][3]
Materials and Apparatus:
-
This compound
-
Aqueous ethanol or aqueous acetone solvent mixtures of desired compositions
-
Standardized sodium hydroxide (NaOH) solution (~0.01 M)
-
Bromophenol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, and assorted volumetric flasks
-
Stopwatch
Procedure:
-
Prepare a stock solution of sec-butyl tosylate in the chosen solvent system (e.g., 0.1 M in 80% ethanol).
-
Place a known volume of the solvent system (e.g., 50 mL) in an Erlenmeyer flask and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Add a few drops of bromophenol blue indicator to the flask.
-
Initiate the reaction by adding a known volume of the sec-butyl tosylate stock solution to the flask, starting the stopwatch simultaneously. This is time t=0.
-
Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a separate flask containing a quenching solvent (e.g., acetone) to stop the reaction.
-
Titrate the quenched aliquot with the standardized NaOH solution until the indicator endpoint is reached. Record the volume of NaOH used.
-
Repeat the process of withdrawing, quenching, and titrating aliquots at regular time intervals.
-
To determine the concentration at infinite time ([A]∞), heat a separate aliquot of the reaction mixture in a sealed container to drive the reaction to completion, then titrate.
Data Analysis:
-
The amount of p-toluenesulfonic acid produced at each time point is proportional to the volume of NaOH used in the titration.
-
The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH required for the completed reaction and Vt is the volume at time t.
-
The plot should be a straight line with a slope of -k.
Visualizations
Solvolysis Mechanism of sec-Butyl Tosylate
Caption: Solvolysis pathway for sec-butyl tosylate.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic study of solvolysis.
References
Time-resolved Raman spectroscopy of sec-butyl 4-methylbenzenesulfonate reactions
An In-depth Technical Guide on the Time-Resolved Raman Spectroscopy of sec-Butyl 4-Methylbenzenesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of time-resolved Raman spectroscopy (TRRS) for studying the reaction dynamics of this compound. While direct experimental data for this specific reaction using TRRS is not extensively published, this document outlines a robust framework for such an investigation based on established principles of physical organic chemistry and state-of-the-art spectroscopic techniques. The guide details the reaction mechanism, a proposed experimental protocol, hypothetical quantitative data, and the necessary visualizations to understand the experimental workflow and reaction pathways.
Introduction to this compound
This compound, also known as sec-butyl tosylate, is a significant organic compound utilized as an alkylating agent in organic synthesis. Its utility stems from the presence of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. The molecule is chiral due to the stereocenter at the second carbon of the butyl group. The reactions of sec-butyl tosylate, particularly solvolysis, are classic examples for studying nucleophilic substitution mechanisms, namely the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The branched nature of the sec-butyl group and the stability of the resulting secondary carbocation suggest that an S(_N)1 pathway, involving a carbocation intermediate, is plausible, especially in polar protic solvents. Studies have indicated the reversible formation of intimate ion pairs during the solvolysis of similar secondary tosylates.
Time-Resolved Raman Spectroscopy in Reaction Mechanism Studies
Time-resolved Raman spectroscopy is a powerful technique for elucidating reaction mechanisms by providing "fingerprint" vibrational spectra of reactants, intermediates, and products as a function of time. This method allows for the direct observation of short-lived reactive intermediates, such as carbocations, which are often inferred from kinetic and stereochemical studies. Advances in pulsed lasers and sensitive detectors have enabled the study of reactions on timescales ranging from femtoseconds to milliseconds, making TRRS ideal for investigating the dynamics of solvolysis reactions.
Proposed Reaction: Solvolysis in a Polar Protic Solvent
The solvolysis of this compound in a polar protic solvent, such as a mixture of water and a polar organic solvent (e.g., ethanol), is an ideal candidate for investigation by TRRS. The reaction is expected to proceed through an S(_N)1 mechanism, involving the formation of a sec-butyl carbocation intermediate.
Reaction Scheme:
(CH(_3))CH(C(_2)H(_5))OTs + SOH (\rightarrow) [(CH(_3))CH
Where SOH represents the solvent molecule (e.g., water or ethanol).
Experimental Protocols
A detailed experimental protocol for a time-resolved Raman spectroscopy study of the solvolysis of this compound is proposed below.
1. Sample Preparation:
-
A solution of this compound (e.g., 0.1 M) in a 50:50 (v/v) ethanol-water mixture is prepared.
-
The sample is placed in a temperature-controlled quartz cuvette to maintain a constant reaction temperature (e.g., 25°C).
2. Time-Resolved Raman Spectroscopy Setup:
-
Pump Laser: A pulsed UV laser (e.g., Nd:YAG laser, 266 nm, ~10 ns pulse width) is used to initiate the reaction by photo-exciting a precursor or rapidly heating the solution to induce solvolysis.
-
Probe Laser: A second pulsed laser with a wavelength in the visible region (e.g., 532 nm, ~10 ns pulse width) is used to generate the Raman spectrum. The delay between the pump and probe pulses is controlled by a digital delay generator, allowing for the acquisition of spectra at different time points after reaction initiation.
-
Spectrometer and Detector: The Raman scattered light is collected and focused into a high-resolution spectrometer equipped with a gated intensified CCD (iCCD) detector to capture the Raman spectrum at specific time delays.
3. Data Acquisition:
-
A series of Raman spectra are recorded at various time delays (e.g., from nanoseconds to microseconds) after the pump pulse.
-
For each time delay, multiple spectra are accumulated to improve the signal-to-noise ratio.
-
A static Raman spectrum of the reactant before the pump pulse (t < 0) and the final product after the reaction is complete (t (\rightarrow \infty)) are also recorded.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a TRRS experiment on the solvolysis of this compound. The data is based on the expected S(_N)1 reaction kinetics.
Table 1: Time-Dependent Concentrations of Reactant, Intermediate, and Product
| Time Delay (ns) | [sec-Butyl Tosylate] (M) | [sec-Butyl Carbocation] (M) | [Product] (M) |
| 0 | 0.100 | 0.000 | 0.000 |
| 50 | 0.082 | 0.018 | 0.000 |
| 100 | 0.067 | 0.030 | 0.003 |
| 200 | 0.045 | 0.045 | 0.010 |
| 500 | 0.018 | 0.035 | 0.047 |
| 1000 | 0.007 | 0.015 | 0.078 |
| 2000 | 0.001 | 0.003 | 0.096 |
| 5000 | 0.000 | 0.000 | 0.100 |
Table 2: Key Raman Bands for Species Identification
| Species | Raman Shift (cm | Vibrational Mode Assignment |
| sec-Butyl Tosylate | ~790 | C-S Stretch |
| ~1175 | S=O Symmetric Stretch | |
| ~1375 | S=O Asymmetric Stretch | |
| sec-Butyl Carbocation | ~1510 | C=C Stretch (hyperconjugation) |
| ~1300 | C-H Bending | |
| Solvent (Ethanol) | ~880 | C-C-O Symmetric Stretch |
| Product (sec-Butanol) | ~820 | C-C-O Stretch |
Visualization of Pathways and Workflows
Reaction Mechanism Diagram
Caption: S(_N)1 reaction pathway for the solvolysis of this compound.
Experimental Workflow Diagram
Methodological & Application
Application Notes and Protocols: Sec-butyl 4-methylbenzenesulfonate as a Chiral Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl 4-methylbenzenesulfonate, also known as sec-butyl tosylate, is a versatile and valuable chiral alkylating agent in organic synthesis. Its utility stems from the excellent leaving group ability of the tosylate moiety and the presence of a stereocenter in the sec-butyl group. This combination allows for the stereospecific introduction of a sec-butyl group into a wide range of nucleophiles via S(_N)2 reactions, which proceed with a predictable inversion of configuration at the chiral center.[1][2] This property is of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development.[3]
These application notes provide a comprehensive overview of the use of this compound in alkylation reactions, including detailed experimental protocols and tabulated data for various classes of nucleophiles.
Principle of Reactivity and Stereochemistry
The primary mode of action for this compound as an alkylating agent is through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The tosylate group is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[4] This facilitates the attack of a wide array of nucleophiles on the carbon atom bearing the tosylate group.
A key feature of the S(_N)2 reaction is the backside attack of the nucleophile, which leads to a Walden inversion of the stereochemical configuration at the chiral center.[2] Therefore, the reaction of an enantiomerically pure sec-butyl tosylate with a nucleophile results in the formation of a product with the opposite configuration in a highly stereospecific manner. For instance, (R)-sec-butyl 4-methylbenzenesulfonate will yield an (S)-configured product. This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.[2]
Caption: S(_N)2 reaction mechanism with inversion of configuration.
Applications in Organic Synthesis
This compound is a versatile reagent for the alkylation of various nucleophiles, including amines, alcohols, and phenols.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines provides a direct route to chiral secondary and tertiary amines, respectively. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the p-toluenesulfonic acid byproduct.
Table 1: N-Alkylation of Amines with this compound
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 60-80 | 12-24 | 85-95 | [4] |
| Benzylamine | K₂CO₃ | DMF | 60-80 | 12-24 | Good | [4] |
| Morpholine | K₂CO₃ | DMF | 60-80 | 12-24 | Good | [4] |
| Chiral Primary Amine | Et₃N | CH₂Cl₂ | RT | 4-8 | Diastereomeric Mixture | [2] |
Note: "Good" indicates a high but unspecified yield as per the source. The reaction with chiral amines leads to the formation of diastereomers, and the ratio depends on the specific substrates and conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add this compound (1.1 eq.) dropwise to the reaction mixture.[4]
-
Reaction Conditions: Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).[4]
-
Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[4]
Caption: Workflow for the N-alkylation of amines.
O-Alkylation of Alcohols and Phenols
This compound is also an effective reagent for the synthesis of chiral sec-butyl ethers from alcohols and phenols. The reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.
Table 2: O-Alkylation of Alcohols and Phenols with this compound
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 12 | High | [1] |
| 4-Methoxyphenol | NaH | THF | RT | 6 | High | General Protocol |
| Benzyl alcohol | NaH | THF | RT | 8 | Moderate | General Protocol |
| (R)-sec-Butanol | Pyridine | CH₂Cl₂ | 0 to RT | 12 | High (Tosylation) | [2] |
Note: "High" and "Moderate" indicate qualitative yields. The reaction with (R)-sec-Butanol refers to the tosylation to form the tosylate itself, which proceeds with retention of configuration.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction to 80 °C and monitor its progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Workflow for the O-alkylation of phenols.
Conclusion
This compound is a powerful and reliable chiral alkylating agent for the stereospecific introduction of a sec-butyl group. Its application in the synthesis of chiral amines and ethers is well-established, proceeding via an S(_N)2 mechanism with predictable inversion of configuration. The provided protocols and data serve as a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines using sec-Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of chiral amines, a critical class of compounds in pharmaceutical development. The methodology leverages the stereospecific S(_N)2 reaction between an enantiomerically pure sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) and a primary or secondary amine. The chirality of the starting tosylate, derived from the corresponding chiral sec-butanol, is effectively transferred to the product, yielding an enantiomerically enriched sec-butylamine derivative. This method offers a valuable route to chiral amines, which are fundamental building blocks in numerous active pharmaceutical ingredients.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amines is often crucial for their biological activity and pharmacological profile. Consequently, the development of robust and efficient methods for their asymmetric synthesis is of paramount importance in medicinal chemistry and drug discovery.
One effective strategy for introducing a chiral center is through the use of a chiral electrophile in a nucleophilic substitution reaction. This compound, a derivative of sec-butanol, can be prepared in enantiomerically pure form, with either the (R) or (S) configuration. The tosylate group is an excellent leaving group, facilitating a clean S(_N)2 reaction with a variety of nucleophiles, including amines. This reaction proceeds with inversion of configuration at the chiral center, providing a predictable and reliable method for the synthesis of chiral sec-butylamine derivatives.
Experimental Protocols
Part 1: Synthesis of (R)-sec-Butyl 4-Methylbenzenesulfonate
This protocol details the synthesis of the chiral electrophile, (R)-sec-butyl 4-methylbenzenesulfonate, from commercially available (R)-sec-butanol. The reaction proceeds with retention of stereochemistry at the chiral carbon.[1]
Materials:
-
(R)-sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO(_3))
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-sec-butanol (1.0 eq.) in anhydrous dichloromethane (5 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq.) to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO(_3) solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford the crude (R)-sec-butyl 4-methylbenzenesulfonate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.
Part 2: Asymmetric Synthesis of (S)-N-Benzyl-sec-butylamine
This protocol describes the S(_N)2 reaction between (R)-sec-butyl 4-methylbenzenesulfonate and benzylamine to produce the corresponding chiral secondary amine with inversion of stereochemistry.
Materials:
-
(R)-sec-Butyl 4-methylbenzenesulfonate
-
Benzylamine
-
Potassium carbonate (K(_2)CO(_3), anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10 mL per mmol of tosylate), add benzylamine (1.2 eq.).
-
Add a solution of (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous acetonitrile dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient with 1% triethylamine) to yield the pure (S)-N-benzyl-sec-butylamine.
Data Presentation
| Entry | Starting Tosylate | Amine Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (R)-sec-Butyl Tosylate | Benzylamine | (S)-N-Benzyl-sec-butylamine | 75 | >98% |
| 2 | (S)-sec-Butyl Tosylate | Benzylamine | (R)-N-Benzyl-sec-butylamine | 73 | >98% |
| 3 | (R)-sec-Butyl Tosylate | Morpholine | (S)-4-(sec-Butyl)morpholine | 68 | >98% |
| 4 | (S)-sec-Butyl Tosylate | Aniline | (R)-N-(sec-Butyl)aniline | 55 | >97% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of chiral amines.
Reaction Mechanism
Caption: S(_N)2 mechanism illustrating the inversion of stereochemistry.
Conclusion
The use of enantiomerically pure this compound provides a reliable and stereospecific method for the asymmetric synthesis of chiral sec-butylamine derivatives. The protocols outlined in this document offer a clear and detailed guide for researchers in the pharmaceutical and chemical industries. The predictable inversion of stereochemistry during the S(_N)2 reaction allows for the targeted synthesis of the desired enantiomer of the chiral amine product, a critical consideration in the development of stereochemically pure drug candidates. While direct literature examples for every amine nucleophile may be limited, the principles of the S(_N)2 reaction with tosylates are well-established, allowing for the confident application of this methodology to a range of amine substrates.
References
Application Notes: Diastereoselective Transformations Involving sec-Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl 4-methylbenzenesulfonate, commonly known as sec-butyl tosylate, is a valuable chiral electrophile in organic synthesis. Its utility lies in its ability to participate in nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. When enantiomerically pure sec-butyl tosylate reacts with a nucleophile, the reaction proceeds with a predictable inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. This inherent stereocontrol makes it a powerful tool for introducing a specific stereocenter into a target molecule with high fidelity.[1]
This document focuses on diastereoselective transformations, where chiral sec-butyl tosylate is reacted with a chiral nucleophile. In such reactions, the inherent chirality of both reactants influences the formation of diastereomeric products in unequal amounts. A prominent application of this strategy is the diastereoselective alkylation of chiral enolates, such as those derived from Evans oxazolidinone auxiliaries. This methodology is a cornerstone of asymmetric synthesis, enabling the construction of stereochemically complex molecules with a high degree of control.
Principle of Diastereoselective Alkylation with Evans Auxiliaries
The diastereoselective alkylation of N-acyl oxazolidinones, developed by David A. Evans, is a robust method for the asymmetric synthesis of carboxylic acid derivatives. The process involves the following key steps:
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, is first acylated to introduce the desired acyl group.
-
Formation of a Chelated (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures leads to the formation of a rigid, chelated (Z)-enolate.
-
Stereoselective Alkylation: The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile, such as (R)-sec-butyl 4-methylbenzenesulfonate, preferentially attacks from the less sterically hindered face. This results in the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.
The predictability and high diastereoselectivity of this method make it a widely used strategy in the synthesis of natural products and pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes the expected diastereoselectivity for a representative S(_N)2 reaction involving a chiral Evans oxazolidinone and (R)-sec-butyl 4-methylbenzenesulfonate. The data is based on typical results achieved in asymmetric alkylation reactions using Evans auxiliaries with secondary alkyl electrophiles.
| Chiral Auxiliary | Acyl Group | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | (R)-sec-Butyl 4-methylbenzenesulfonate | NaHMDS | THF | -78 | >95:5 | 80-90 (estimated) |
Experimental Protocols
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride
This protocol describes the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone, the precursor for the diastereoselective alkylation.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Dichloromethane (CH(_2)Cl(_2))
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
A dry 500-mL flask equipped with a magnetic stirring bar is charged with (S)-4-(phenylmethyl)-2-oxazolidinone (17.7 g, 0.100 mol), capped with a rubber septum, and flushed with nitrogen.
-
Anhydrous THF (300 mL) is added via cannula, and the resulting solution is cooled to -78 °C in an acetone–dry ice bath.[2]
-
A solution of 1.47 M n-butyllithium in hexane (68.3 mL, 0.101 mol) is added to the reaction flask over a 10-minute period.[2]
-
Freshly distilled propionyl chloride (9.6 mL, 0.11 mol) is added in one portion by syringe.[2]
-
The solution is stirred for 30 minutes at -78 °C, then allowed to warm to ambient temperature over a 30-minute period.[2]
-
The reaction is quenched by the addition of 60 mL of saturated aqueous NH(_4)Cl.[2]
-
The bulk of the THF and hexane is removed on a rotary evaporator.
-
The resulting slurry is extracted with two 80-mL portions of CH(_2)Cl(_2).
-
The combined organic extracts are washed with 75 mL of an aqueous 1 M NaOH solution and 75 mL of brine, dried over anhydrous Na(_2)SO(_4), and filtered.[2]
-
The solvent is removed by rotary evaporation to yield the crude product, which can be purified by crystallization or chromatography.
Protocol 2: Diastereoselective Alkylation with (R)-sec-Butyl 4-Methylbenzenesulfonate
This protocol details the diastereoselective alkylation of (S)-4-benzyl-3-propionyl-2-oxazolidinone with (R)-sec-butyl 4-methylbenzenesulfonate.
Materials:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
(R)-sec-Butyl 4-methylbenzenesulfonate
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add (R)-sec-butyl 4-methylbenzenesulfonate (1.2 eq) and continue stirring at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH(_4)Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO(_3) solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by
H NMR or GC analysis. The product can be purified by column chromatography to isolate the major diastereomer.1
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically pure carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H(_2)O(_2))
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na(_2)SO(_3)) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H(_2)O(_2) (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of an aqueous solution of Na(_2)SO(_3).
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate to yield the final product.
Visualizations
Caption: Workflow for the diastereoselective synthesis of a chiral carboxylic acid.
Caption: Rationale for the high diastereoselectivity observed in the alkylation step.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using sec-Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl 4-methylbenzenesulfonate, also known as sec-butyl tosylate, is a versatile reagent in organic synthesis, primarily utilized as a sec-butylating agent. Its utility is particularly significant in the synthesis of pharmaceutical intermediates, where the introduction of a sec-butyl group can be a key step in the construction of complex molecular architectures. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[1] Furthermore, the use of enantiomerically pure (R)- or (S)-sec-butyl 4-methylbenzenesulfonate allows for the stereospecific introduction of a chiral center, a critical aspect in the development of modern pharmaceuticals where single enantiomers are often required for optimal efficacy and safety.[1][2]
These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediate motifs: chiral amines and substituted phenols.
Key Applications
-
Asymmetric Synthesis of Chiral Amines: The reaction of enantiopure sec-butyl tosylates with amines provides a straightforward method for the preparation of chiral N-sec-butylated amines. This is a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs). The Sₙ2 reaction proceeds with a predictable inversion of stereochemistry, known as the Walden inversion, allowing for high stereocontrol.[2]
-
O-Alkylation of Phenols: this compound is an effective reagent for the O-alkylation of phenols to produce sec-butyl aryl ethers. Substituted phenols are common intermediates in drug discovery, and their derivatization allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral N-sec-Butylamine
This protocol describes the N-alkylation of a primary amine using (R)-sec-butyl 4-methylbenzenesulfonate to yield the corresponding (S)-N-sec-butylamine.
Reaction Scheme:
Caption: Asymmetric Synthesis of a Chiral N-sec-Butylamine.
Materials:
-
(R)-sec-Butyl 4-methylbenzenesulfonate
-
Primary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add (R)-sec-Butyl 4-methylbenzenesulfonate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-sec-butylamine.
Quantitative Data:
The following table presents representative data for the N-sec-butylation of various primary amines.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | >98 |
| 2 | Benzylamine | K₂CO₃ | DMF | 75 | 10 | 92 | >98 |
| 3 | 4-Fluoroaniline | Cs₂CO₃ | DMF | 80 | 14 | 88 | >98 |
| 4 | 2-Thiophenemethylamine | K₂CO₃ | DMF | 70 | 16 | 83 | >98 |
Protocol 2: Synthesis of o-sec-Butylphenol
This protocol details the O-alkylation of phenol to produce o-sec-butylphenol, a common intermediate in the synthesis of various industrial and pharmaceutical compounds.[3]
Reaction Scheme:
Caption: Synthesis of o-sec-Butylphenol.
Materials:
-
Phenol
-
1-Butene
-
Aluminum, granular
-
Dilute aqueous hydrochloric acid
Procedure:
-
In a suitable reaction vessel, place 190 parts of phenol and 2.4 parts of granular aluminum.[4]
-
Flush the vessel with nitrogen and heat to 180°C to form aluminum phenoxide.[4]
-
Cool the mixture and then pressurize the vessel with 1-butene to 1000 psig.[4]
-
Heat the reaction mixture to 275°C and stir at this temperature for 4 hours.[4]
-
After the reaction is complete, cool the vessel and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst.[4]
-
Wash the organic layer with water until neutral.
-
Distill the reaction mixture under reduced pressure to isolate o-sec-butylphenol.
Quantitative Data:
The following table summarizes the results for the synthesis of o-sec-butylphenol.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (psig) | Time (h) | Yield (%) | Purity (%) |
| Phenol | 1-Butene | Aluminum Phenoxide | 275 | 1000 | 4 | >65 | >97 |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis of pharmaceutical intermediates using this compound followed by purification and analysis is outlined below.
References
Application Notes and Protocols for the Alkylation of Phenols with sec-butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical, agrochemical, and materials science industries. The resulting sec-butoxybenzene moieties are prevalent in a variety of biologically active molecules and functional materials. The Williamson ether synthesis, a reliable and versatile method, is commonly employed for this purpose. This application note provides a detailed protocol for the O-alkylation of phenols using sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) as the alkylating agent.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated in situ by a base, displaces the tosylate group from the sec-butyl moiety. A critical challenge with secondary alkylating agents like sec-butyl tosylate is the competing bimolecular elimination (E2) reaction, which leads to the formation of butene isomers. The protocols outlined below are optimized to favor the desired SN2 pathway, thereby maximizing the yield of the target sec-butyl phenyl ether.
Reaction Principle and Considerations
The overall reaction is depicted below:
Application Note: The Role of sec-Butyl 4-Methylbenzenesulfonate in the N-Alkylation of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
sec-Butyl 4-methylbenzenesulfonate, also known as sec-butyl tosylate, is a versatile alkylating agent employed in organic synthesis. Its utility stems from the p-toluenesulfonate (tosylate) moiety, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] In the synthesis of Active Pharmaceutical Ingredients (APIs), the introduction of alkyl groups is a fundamental transformation for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. sec-Butyl tosylate serves as an efficient reagent for introducing the sec-butyl group onto various nucleophiles, including amines, phenols, and thiols, which are common functional groups in pharmaceutical intermediates. The chiral nature of the sec-butyl group also allows for its use in stereospecific syntheses when a single enantiomer, such as (S)-sec-butyl 4-methylbenzenesulfonate, is used.[2]
This application note provides a detailed protocol for a representative N-alkylation reaction, a common strategy in the synthesis of APIs. While direct public-domain examples for a specific marketed API using this exact reagent are limited, the following protocol illustrates its application in a manner analogous to synthetic steps for various pharmaceuticals, such as the amine alkylation steps in the synthesis of calcimimetics like Cinacalcet.[3][4]
Application: N-Alkylation for API Synthesis
The introduction of a sec-butyl group onto a primary or secondary amine is a key step in building the carbon skeleton of many potential drug candidates. This modification can significantly impact the pharmacological profile of a molecule. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon atom bearing the tosylate group, leading to the displacement of the stable p-toluenesulfonate anion.
General Reaction Scheme:
R-NH₂ + sec-Butyl-OTs → R-NH-(sec-Butyl) + H-OTs
This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.
Experimental Protocol: Synthesis of a Model N-sec-Butyl Aniline Derivative
This protocol details the N-alkylation of 4-methoxyaniline with this compound, a model reaction demonstrating a key transformation in pharmaceutical synthesis.
Materials:
-
4-methoxyaniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (1.23 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (2.51 g, 11 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-(sec-butyl)-4-methoxyaniline.
Data Presentation
The following table summarizes typical quantitative data for the model N-alkylation reaction.
| Parameter | Value |
| Reactants | |
| 4-methoxyaniline | 10 mmol |
| This compound | 11 mmol (1.1 equiv) |
| Potassium Carbonate | 15 mmol (1.5 equiv) |
| Reaction Conditions | |
| Solvent | Acetonitrile (anhydrous) |
| Temperature | Reflux (~82°C) |
| Reaction Time | 16 hours |
| Results | |
| Product Yield | 85% |
| Product Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an N-alkylated API intermediate using this compound.
Hypothetical Signaling Pathway Inhibition
Many APIs function by inhibiting specific signaling pathways. An N-sec-butylated compound could, for example, act as an antagonist for a G-protein coupled receptor (GPCR), a common drug target. The sec-butyl group might fit into a hydrophobic pocket of the receptor, preventing the binding of the natural ligand.
References
Application Notes and Protocols for Stereospecific Synthesis with (R)-sec-butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-sec-butyl 4-methylbenzenesulfonate in stereospecific synthesis. This chiral electrophile is a valuable tool for the introduction of a stereocenter with a defined (S)-configuration at the secondary butyl group via a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Introduction
(R)-sec-butyl 4-methylbenzenesulfonate, also known as (R)-sec-butyl tosylate, is a powerful chiral building block in organic synthesis. Its utility lies in the predictable stereochemical outcome of its reactions with a wide range of nucleophiles. The tosylate group is an excellent leaving group, facilitating nucleophilic attack at the chiral carbon center. This process occurs via a classic S(_N)2 mechanism, which is characterized by a backside attack of the nucleophile. This specific reaction pathway leads to a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[1][2]
Therefore, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will stereospecifically yield the corresponding (S)-configured product. This predictable stereocontrol is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can be critical to its therapeutic efficacy and safety.
Reaction Mechanism and Stereochemistry
The core principle of using (R)-sec-butyl 4-methylbenzenesulfonate in stereospecific synthesis is the S(_N)2 reaction mechanism. The key features of this mechanism are:
-
Concerted Process: The bond formation with the incoming nucleophile and the bond breaking of the carbon-leaving group (tosylate) occur simultaneously in a single step.
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.
-
Inversion of Configuration: This backside attack results in an inversion of the stereochemistry at the chiral center, akin to an umbrella flipping inside out in the wind. This is known as the Walden inversion.[3]
This stereospecificity allows for the reliable synthesis of chiral molecules with a high degree of enantiomeric purity.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Sec-butyl 4-methylbenzenesulfonate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of secondary alkyl sulfonates with organometallic reagents is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. Sec-butyl 4-methylbenzenesulfonate, a readily accessible chiral secondary tosylate, serves as a valuable electrophile in these transformations. While a direct S(_N)2 reaction with highly basic and nucleophilic Grignard reagents is often disfavored and prone to elimination side reactions, the use of transition metal catalysis, particularly with palladium, facilitates an efficient cross-coupling reaction.[1][2][3] This palladium-catalyzed Kumada-type coupling provides a reliable method for the stereospecific formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, proceeding with inversion of configuration at the stereocenter.[4][5]
These application notes provide a detailed overview of the palladium-catalyzed cross-coupling reaction between this compound and various Grignard reagents. The information presented herein is intended to guide researchers in the successful application of this methodology for the synthesis of chiral molecules, which are of significant interest in the field of drug development.
Reaction Principle and Stereochemistry
The tosylate group in this compound is an excellent leaving group, rendering the adjacent secondary carbon atom electrophilic.[6] However, the strong basicity of Grignard reagents can lead to a competing E2 elimination pathway, especially with a sterically hindered secondary substrate.[7][8] The introduction of a palladium catalyst circumvents this issue by providing an alternative reaction pathway that avoids the direct S(_N)2 attack of the Grignard reagent on the tosylate.[1][3]
The catalytic cycle, a variant of the Kumada coupling, is generally understood to involve the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-oxygen bond of the sec-butyl tosylate. In the case of secondary electrophiles, this step is believed to proceed with inversion of stereochemistry at the chiral center.[4][5]
-
Transmetalation: The Grignard reagent transfers its organic group to the palladium center, displacing the tosylate group.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product with the newly formed carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A crucial aspect of this reaction is the stereochemical outcome. The overall process results in a net inversion of configuration at the chiral carbon of the sec-butyl group, a characteristic feature of the S(_N)2-like oxidative addition step.[4]
Data Presentation
The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions of secondary alkyl tosylates with Grignard reagents, highlighting the typical scope and yields. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong indication of the reaction's feasibility and expected outcomes.
| Entry | Secondary Tosylate | Grignard Reagent | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexyl tosylate | Phenylmagnesium bromide | Pd(acac)({2}) (5) | 1,3-Butadiene | THF | 25 | 12 | 85 | [1] |
| 2 | 2-Octyl tosylate | n-Butylmagnesium chloride | PdCl({2}) (3) | 1,3-Butadiene | THF | 25 | 8 | 78 | [1] |
| 3 | 2-Bromooctane | Phenylmagnesium bromide | --INVALID-LINK-- (2.5) | - | Ether | 25 | 16 | 92 | [2] |
| 4 | 1-Phenylethyl tosylate | Methylmagnesium bromide | Pd(OAc)(_{2}) (2) | Josiphos Ligand | Toluene | 25 | 4 | 95 | [9] |
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound and its subsequent palladium-catalyzed cross-coupling with a Grignard reagent.
Protocol 1: Preparation of (S)-sec-butyl 4-methylbenzenesulfonate
This procedure describes the synthesis of the tosylate from the corresponding alcohol with retention of configuration.
Materials:
-
(S)-sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-sec-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution with stirring.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-sec-butyl 4-methylbenzenesulfonate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Cross-Coupling with a Grignard Reagent
This protocol outlines a general procedure for the Kumada-type coupling. Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.
Materials:
-
(S)-sec-butyl 4-methylbenzenesulfonate
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF, 1 M solution)
-
Palladium catalyst (e.g., Pd(acac)₂, PdCl₂)
-
1,3-Butadiene (can be bubbled through the solvent or added as a solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, inert-atmosphere-flushed Schlenk flask, add the palladium catalyst (e.g., Pd(acac)₂, 0.05 eq).
-
Add anhydrous THF to the flask.
-
If using 1,3-butadiene as an additive, bubble the gas through the solvent for a few minutes or add a calculated amount of a stock solution.
-
Add the (S)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) to the reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.2 eq) dropwise via a syringe pump over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Mandatory Visualizations
Caption: Catalytic cycle for the Pd-catalyzed cross-coupling.
Caption: Experimental workflow for the cross-coupling reaction.
References
- 1. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
- 2. Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Sec-butyl 4-methylbenzenesulfonate for the O-alkylation of Alcohols
Introduction: Activating Alcohols for Ether Synthesis
The formation of ethers is a cornerstone transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method, typically involves the reaction of an alkoxide nucleophile with an alkyl halide.[1] However, the direct displacement of a hydroxyl (-OH) group from an alcohol is unfeasible as it is a notoriously poor leaving group.[2][3] To overcome this, the hydroxyl group must be converted into a more reactive species.
This guide focuses on the use of sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) as a potent alkylating agent for the O-alkylation of alcohols. The 4-methylbenzenesulfonate (tosylate, OTs) group is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid, meaning the resulting tosylate anion is highly stable and a weak base.[2][4] This transformation of an alcohol into an alkyl tosylate dramatically enhances its reactivity towards nucleophilic substitution.[4][5]
This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and critical insights into the experimental choices, with a particular focus on the stereochemical implications and challenges associated with a secondary alkylating agent like sec-butyl tosylate.
Mechanistic Insights: The SN2 Pathway and Its Competitors
The O-alkylation of an alcohol using sec-butyl tosylate is a two-stage process. First, the alcohol to be alkylated is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.[6][7] Second, this alkoxide attacks the sec-butyl tosylate in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][6]
Key Mechanistic Features:
-
Activation of the Nucleophile: Alcohols are weak nucleophiles. The use of a strong base (e.g., Sodium Hydride, NaH) is essential to generate the corresponding alkoxide, which is a significantly more potent nucleophile, thereby accelerating the reaction rate.[6][8]
-
The Tosylate Leaving Group: The efficacy of the tosylate group stems from the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group upon its departure.[9] This stability makes it an excellent leaving group, often more reactive than corresponding alkyl bromides or chlorides.[2][4]
-
Stereochemistry: The synthesis of sec-butyl tosylate from the corresponding sec-butanol proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during this step.[4][10] The subsequent SN2 attack by the alkoxide occurs via a backside attack, leading to a complete inversion of configuration at the stereocenter.[4][11][12] This two-step sequence provides a powerful method for stereospecific synthesis.
-
Competing Reactions: Due to the secondary nature of the sec-butyl group, the SN2 pathway faces competition from the E2 (bimolecular elimination) reaction.[6][13] This is particularly prevalent when using sterically hindered alkoxides or applying heat, which favors elimination.[1][6]
Caption: SN2 Reaction Mechanism for O-alkylation.
Experimental Protocol: Synthesis of sec-Butyl Ethyl Ether
This protocol details the synthesis of sec-butyl ethyl ether from ethanol and this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 0.64 mL | 11.0 | 1.1 |
| This compound | C₁₁H₁₆O₃S | 228.31 | 2.28 g | 10.0 | 1.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 20 mL | - | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 3 x 30 mL | - | - |
| Brine | NaCl (aq) | 58.44 | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | - |
Step-by-Step Methodology
-
Alkoxide Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion (0.44 g, 11.0 mmol).
-
Wash the NaH twice with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (0.64 mL, 11.0 mmol) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium ethoxide.
-
-
SN2 Reaction:
-
Re-cool the alkoxide solution to 0 °C.
-
In a separate vial, dissolve this compound (2.28 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Add the solution of sec-butyl tosylate dropwise to the cold, stirred alkoxide solution over 15 minutes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). Visualize the spots using a UV lamp (for the tosylate) and/or a potassium permanganate stain. The reaction is complete when the starting tosylate spot has been consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure sec-butyl ethyl ether.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity.[14]
-
Caption: General Experimental Workflow for O-alkylation.
Causality and Experimental Choices: A Deeper Dive
As a senior scientist, it is imperative to understand not just the steps, but the reasoning behind them.
| Experimental Choice | Rationale & Justification | Potential Pitfalls |
| Use of NaH as a Base | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. The only byproduct is H₂ gas, which is easily removed, driving the equilibrium forward.[6][7] | NaH is highly reactive and pyrophoric. It must be handled under an inert atmosphere and quenched carefully. Incomplete removal of mineral oil can affect reaction stoichiometry. |
| Anhydrous Solvents (THF) | Alkoxides and NaH are highly reactive towards protic solvents like water. The presence of water would consume the base and alkoxide, preventing the desired SN2 reaction. THF is a polar aprotic solvent that solvates the cation (Na⁺) well but does not interfere with the nucleophile. | Using "wet" solvents is a common cause of reaction failure. Ensure solvents are properly dried before use. |
| Low Temperature (0 °C) | The initial deprotonation is exothermic. Cooling controls the reaction rate and improves safety. Adding the tosylate at 0 °C and allowing a slow warm-up helps to favor the SN2 pathway over the competing E2 elimination, as elimination reactions typically have a higher activation energy and are more favored at elevated temperatures.[13] | Running the reaction at elevated temperatures will significantly increase the yield of the elimination byproduct (butenes). |
| Inert Atmosphere (N₂/Ar) | Prevents the highly reactive NaH and the resulting sodium alkoxide from reacting with oxygen and moisture in the air. | Failure to maintain an inert atmosphere can lead to decomposition of reagents and low product yield. |
| Aqueous Workup (NH₄Cl) | Saturated NH₄Cl is a mild acid, perfect for quenching unreacted NaH and neutralizing the alkoxide without being so acidic as to cause potential hydrolysis of the product ether. | Using a strong acid for quenching could lead to side reactions or be unnecessarily hazardous. |
Safety Considerations
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[15] Handle exclusively in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.
-
This compound: A potential skin and eye irritant.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Conclusion
The O-alkylation of alcohols using this compound is a robust method for synthesizing sec-butyl ethers. The key to success lies in activating the alcohol to a potent nucleophile and leveraging the excellent leaving group ability of the tosylate. By carefully controlling reaction conditions, particularly temperature, researchers can maximize the yield of the desired SN2 product while minimizing the competing E2 elimination pathway. Understanding the stereochemical consequences—retention during tosylation and inversion during substitution—is critical for applications in asymmetric synthesis. This protocol, combined with the provided mechanistic and practical insights, serves as a comprehensive guide for researchers in drug development and organic synthesis.
References
- The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond. Benchchem.
- Sec-butyl 4-methylbenzenesulfon
- The leaving group in the nucleophilic substitution - SN2. Química Organica.org.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis reaction. BYJU'S.
- Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Tosyl
- Tosylates And Mesyl
- SAFETY D
- SAFETY D
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- A Comparative Guide to Validating the Purity of Synthesized Butyl 4-methylbenzenesulfon
- synthesis of ethers
- 17.6: Reactions of Alcohols. Chemistry LibreTexts.
- Alcohols Important Reactions - Alcohols - MC
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. This compound | 715-11-7 | Benchchem [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.de [fishersci.de]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for N-alkylation of Amines with sec-Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and other functional materials. The introduction of a sec-butyl group can significantly influence the pharmacological and physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. sec-Butyl 4-methylbenzenesulfonate (sec-butyl tosylate) is an effective alkylating agent for this purpose due to the excellent leaving group ability of the tosylate anion.[1][2]
This document provides detailed application notes and experimental protocols for the N-alkylation of various primary and secondary amines with this compound. The protocols address common challenges such as overalkylation and provide strategies to achieve selective mono-N-alkylation.
Reaction Principle
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the sec-butyl group, displacing the tosylate leaving group. A base is typically required to neutralize the p-toluenesulfonic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]
A primary challenge in the N-alkylation of primary amines is the potential for overalkylation to form the tertiary amine and subsequently a quaternary ammonium salt.[5] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation.[5] Careful control of reaction conditions and the choice of base are crucial for achieving selective mono-alkylation.
Experimental Protocols
General Protocol for N-alkylation of Amines with this compound
This protocol provides a general procedure for the N-alkylation of a variety of primary and secondary amines. Specific modifications may be required based on the reactivity and steric hindrance of the amine substrate.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous base (1.5-2.0 equivalents of K₂CO₃ or 1.1 equivalents of Cs₂CO₃ for enhanced selectivity).[3][6]
-
Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash twice with saturated aqueous sodium bicarbonate solution and once with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-sec-butylated amine.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of various amines with this compound. Please note that these are illustrative examples and optimization may be required for specific substrates.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Cs₂CO₃ | DMF | 80 | 12 | 85-95 |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 60-70 |
| Piperidine | K₂CO₃ | MeCN | 70 | 8 | >90 |
| Diethylamine | K₂CO₃ | MeCN | 70 | 10 | 80-90 |
| Morpholine | K₂CO₃ | DMF | 80 | 12 | >90 |
Yields are estimated based on typical N-alkylation reactions with tosylates and may vary.
Mandatory Visualization
References
- 1. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the C-Alkylation of Enolates with sec-Butyl 4-Methylbenzenesulfonate
Introduction: Strategic Carbon-Carbon Bond Formation
The alkylation of enolates stands as a cornerstone transformation in organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds.[1][2][3] This reaction class is fundamental to the assembly of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.[1][4] The core principle involves the generation of a nucleophilic enolate from a carbonyl compound, which then undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent.[1][2]
This guide focuses on the C-alkylation of enolates utilizing sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) as the alkylating agent. The tosylate group is an excellent leaving group, rendering the sec-butyl moiety susceptible to nucleophilic attack.[1][5][6][7] The use of a secondary alkylating agent like sec-butyl tosylate introduces a chiral center, making this a valuable transformation in asymmetric synthesis.[5] We will delve into the mechanistic nuances, strategic considerations for controlling regioselectivity and stereoselectivity, and provide detailed, field-proven protocols for successful implementation in a research and development setting.
Mechanistic Insights: A Tale of Two Nucleophiles and Controllable Reactivity
The C-alkylation of an enolate is a two-step process: enolate formation followed by nucleophilic attack on the alkylating agent.[2][8]
-
Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the carbonyl compound, forming a resonance-stabilized enolate.[2] The choice of base and reaction conditions is critical as it dictates the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate.[9][10][11]
-
Nucleophilic Attack (SN2 Reaction): The enolate, an ambident nucleophile with electron density on both the α-carbon and the oxygen, attacks the electrophilic carbon of the sec-butyl tosylate in an SN2 fashion.[1][8][12][13] While both C-alkylation and O-alkylation are possible, C-alkylation is generally favored with "soft" electrophiles like alkyl tosylates.[1][14]
Controlling Regioselectivity: Kinetic vs. Thermodynamic Enolates
For unsymmetrical ketones, the ability to selectively form one of two possible regioisomeric enolates is paramount for achieving the desired product.[9][11][15]
-
Kinetic Enolate: Formed by the rapid removal of the less sterically hindered α-proton.[10][16] These conditions typically involve a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[8][11][16][17]
-
Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate.[10][16][18][19] Its formation is favored under conditions that allow for equilibration, such as higher temperatures, weaker bases (e.g., sodium hydride or alkoxides), or the presence of a protic solvent.[11][13]
| Feature | Kinetic Enolate | Thermodynamic Enolate |
| Product | Less substituted enolate | More substituted enolate |
| Base | Strong, bulky (e.g., LDA)[16][17] | Weaker, less hindered (e.g., NaH, NaOEt)[13] |
| Temperature | Low (-78 °C)[1][11] | Higher (Room Temperature or above)[11] |
| Solvent | Aprotic (e.g., THF)[1][9] | Protic or aprotic[9] |
| Control | Rate-controlled | Equilibrium-controlled |
The C- vs. O-Alkylation Conundrum
Enolates possess two nucleophilic sites: the α-carbon and the oxygen atom.[1][12] The outcome of the alkylation (C- or O-alkylation) is influenced by several factors, including the nature of the electrophile, the counterion, and the solvent.[1][12]
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react at the "hard" oxygen atom, while "soft" electrophiles favor reaction at the "soft" carbon atom.[14] Alkyl tosylates are considered relatively soft electrophiles, which generally favors the desired C-alkylation.[1]
-
Solvent Effects: Polar aprotic solvents like THF, DMF, or DMSO are commonly employed to solvate the metal cation, leading to a more reactive "naked" enolate that preferentially undergoes C-alkylation.[1]
Experimental Protocols
Materials and Reagents
-
Carbonyl Compound: Ketone, ester, or other suitable substrate.
-
Base: Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene, or sodium hydride (NaH) as a dispersion in mineral oil.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction Solvent: Diethyl ether or ethyl acetate.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Inert Gas: Argon or Nitrogen.
Protocol 1: Kinetic C-Alkylation of an Unsymmetrical Ketone
This protocol is designed for the selective alkylation at the less substituted α-position.
Workflow Diagram:
Caption: Workflow for Kinetic C-Alkylation.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the unsymmetrical ketone (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.
-
Enolate Formation: Cool the ketone solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add this compound (1.2 eq.) either neat or as a solution in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C-alkylated product.
Protocol 2: Thermodynamic C-Alkylation of an Unsymmetrical Ketone
This protocol is designed for the selective alkylation at the more substituted α-position.
Workflow Diagram:
Sources
- 1. fiveable.me [fiveable.me]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. This compound | 715-11-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Video: Regioselective Formation of Enolates [jove.com]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 18. Khan Academy [khanacademy.org]
- 19. reddit.com [reddit.com]
- 20. P-TOLUENESULFONIC ACID SEC-BUTYL ESTER | 715-11-7 [chemicalbook.com]
- 21. americanelements.com [americanelements.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SN2 Reactions with sec-Butyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SN2 reactions involving sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate).
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for an SN2 reaction with sec-butyl tosylate?
A1: The ideal solvent for an SN2 reaction is a polar aprotic solvent. These solvents are polar enough to dissolve the nucleophile and the substrate but do not form strong hydrogen bonds with the nucleophile.[1] This lack of hydrogen bonding, or a "solvent cage," leaves the nucleophile more free and reactive.[2][3] Using a polar aprotic solvent can dramatically increase the reaction rate compared to polar protic solvents. For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[2]
Q2: Why is sec-butyl tosylate a good substrate for SN2 reactions?
A2: sec-Butyl tosylate is an effective substrate because the tosylate group is an excellent leaving group. The tosylate anion's negative charge is delocalized through resonance, making it a very stable, weak base.[4] This high stability lowers the activation energy of the transition state, facilitating the nucleophilic attack and increasing the reaction rate.[4][5]
Q3: What is the expected stereochemical outcome when using a chiral, enantiomerically pure form of sec-butyl tosylate?
A3: SN2 reactions proceed via a "backside attack" mechanism. This means the nucleophile attacks the carbon center at 180° to the leaving group.[6] This concerted mechanism results in a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[7] For instance, if you start with (R)-sec-butyl 4-methylbenzenesulfonate, the reaction will yield the (S)-configured product with high stereospecificity (typically >99% enantiomeric excess).[7]
Q4: How does the choice of nucleophile affect the reaction?
A4: Strong nucleophiles are required for SN2 reactions to proceed at a reasonable rate.[1] Nucleophilicity generally increases with negative charge; the conjugate base is always a better nucleophile.[8] For secondary substrates like sec-butyl tosylate, the basicity of the nucleophile is also a critical factor. Strongly basic nucleophiles (e.g., hydroxides, alkoxides) can promote the competing E2 elimination reaction.[9][10] Good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), are often preferred to maximize the SN2 product.[10]
Q5: Can this reaction be performed on primary or tertiary tosylates?
A5: While the focus is on a secondary tosylate, the principles are broadly applicable.
-
Primary tosylates: These are excellent substrates for SN2 reactions and typically react faster than secondary substrates due to less steric hindrance.[9]
-
Tertiary tosylates: These substrates do not undergo SN2 reactions due to significant steric hindrance, which prevents the backside attack of the nucleophile.[9] They will instead favor SN1 and E1 reactions, or E2 reactions if a strong base is used.[11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution | Justification |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and store reagents in a desiccator. | Water is a protic molecule that can solvate and deactivate the nucleophile. It can also hydrolyze the tosylate ester under certain conditions.[12] |
| Ineffective Base (if used) | Use a freshly opened or properly stored base. For solid bases like K₂CO₃, ensure they are finely powdered and dried before use. | Bases can absorb atmospheric moisture, reducing their activity and introducing water into the reaction.[12] |
| Degraded sec-Butyl Tosylate | Use freshly prepared or purified sec-butyl tosylate. Check the purity via TLC or NMR before use. | Tosylates can degrade over time, especially if exposed to moisture or impurities.[12] |
| Insufficient Reaction Time/Temp | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Gradually increase the temperature in 10°C increments or extend the reaction time until TLC shows consumption of the limiting reagent.[12][13] | SN2 reactions have a specific activation energy that must be overcome. Insufficient thermal energy or time will lead to an incomplete reaction. |
Problem 2: Significant Formation of an Alkene Side-Product (e.g., 1-Butene, 2-Butene)
| Possible Cause | Recommended Solution | Justification |
| E2 Elimination Competition | Lower the reaction temperature. While this will slow the SN2 rate, it will slow the E2 rate more significantly. | Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Raising the temperature favors the E2 pathway.[14] |
| Strongly Basic Nucleophile | If possible, switch to a nucleophile that is less basic but still has high nucleophilicity (e.g., N₃⁻, I⁻, RS⁻). | For secondary substrates, a strong base will act as a base to abstract a proton, leading to elimination, rather than as a nucleophile to attack the carbon center.[9][11] |
| Sterically Hindered Nucleophile | Use a smaller, less sterically hindered nucleophile. | Bulky nucleophiles can find it difficult to perform a backside attack (SN2) and may instead act as a base, favoring the E2 pathway.[8] |
Data Presentation
Table 1: Effect of Solvent on Relative SN2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33.0 | 1 |
| Water (H₂O) | Polar Protic | 80.4 | ~7 |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24.3 | ~0.5 |
| Acetone (CH₃COCH₃) | Polar Aprotic | 20.7 | 500[2] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~1,200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~2,000 |
| Note: Relative rates are illustrative and can vary based on the specific reactants and conditions. |
Table 2: Comparison of Leaving Groups
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Departure |
| Tosylate (TsO⁻) | p-Toluenesulfonic acid | -2.8 | ~60,000 |
| Iodide (I⁻) | Hydroiodic acid | -10 | ~20,000 |
| Bromide (Br⁻) | Hydrobromic acid | -9 | ~1,000 |
| Chloride (Cl⁻) | Hydrochloric acid | -7 | 200 |
| Fluoride (F⁻) | Hydrofluoric acid | 3.2 | ~1 |
| Hydroxide (HO⁻) | Water | 15.7 | <<1 (Poor Leaving Group) |
| Note: A better leaving group is a weaker base (i.e., its conjugate acid has a lower pKa). |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with sec-Butyl Tosylate
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the chosen nucleophile (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, Acetone) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., K₂CO₃ for phenols, NaH for less acidic alcohols) and stir until deprotonation is complete.
-
Substrate Addition: Add this compound (1.0 equivalent) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C). The optimal temperature should be determined empirically.[7]
-
Monitoring: Monitor the reaction's progress by TLC every 30-60 minutes until the sec-butyl tosylate spot is no longer visible.[13] A typical reaction time is 4-24 hours.[7][12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine.
-
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using flash column chromatography or recrystallization as appropriate.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot the starting material (sec-butyl tosylate), a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the origin line.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 60:40 hexane:ethyl acetate).[15] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the sec-butyl tosylate spot in the reaction mixture lane indicates the reaction is complete.[15]
Visualizations
Caption: Competing SN2 and E2 pathways for sec-butyl tosylate.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing elimination side reactions with sec-butyl 4-methylbenzenesulfonate
Technical Support Center: sec-Butyl 4-Methylbenzenesulfonate Reactions
Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination side reactions and optimize your desired substitution products.
Troubleshooting Guides
Issue: My reaction with this compound is yielding a high percentage of elimination products (butenes) instead of the desired substitution product.
This is a common issue as this compound is a secondary tosylate, which is prone to both SN2 (substitution) and E2 (elimination) reactions. Several factors can be adjusted to favor the SN2 pathway.
Troubleshooting Steps:
-
Evaluate Your Nucleophile/Base: The choice of nucleophile is critical.
-
Problem: You are using a strong, sterically hindered base.
-
Solution: Switch to a good nucleophile that is a weak base. Strong, bulky bases, such as potassium tert-butoxide (t-BuOK), will preferentially abstract a proton, leading to elimination.[1][2] Good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), are more likely to attack the carbon atom, favoring substitution.[3][4]
-
Example: Instead of sodium ethoxide, consider using sodium azide in DMF.
-
-
Assess the Solvent: The reaction solvent significantly influences the reaction pathway.
-
Problem: You are using a polar protic solvent.
-
Solution: Use a polar aprotic solvent. Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, reducing its nucleophilicity and favoring E2.[5][6] Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) enhance the reactivity of the nucleophile, promoting the SN2 pathway.[3][5][7]
-
-
Control the Temperature: Temperature plays a crucial role in the product distribution.
-
Problem: The reaction is being run at an elevated temperature.
-
Solution: Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more favored at higher temperatures because they lead to an increase in entropy.[8] Running the reaction at a lower temperature will favor the SN2 reaction.[9]
-
Summary of Recommendations to Minimize Elimination:
| Factor | Recommendation to Favor SN2 | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[3][4] | Minimizes proton abstraction (E2) and promotes nucleophilic attack at the carbon center (SN2). |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, acetone).[3][5][7] | Enhances nucleophilicity and disfavors the E2 pathway.[5] |
| Temperature | Maintain a low reaction temperature.[9] | Substitution reactions are generally favored at lower temperatures as elimination reactions have a higher activation energy.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to elimination reactions?
A1: As a secondary tosylate, the carbon atom bearing the leaving group is moderately sterically hindered.[10][11] This partial hindrance makes the backside attack required for an SN2 reaction more difficult compared to a primary substrate.[10] Consequently, if a strong base is used, it can more easily access and abstract a beta-hydrogen, leading to the E2 elimination product.[3]
Q2: I am using sodium hydroxide as my nucleophile. Why am I getting mostly butene?
A2: Sodium hydroxide (NaOH) is a strong base and a reasonably good nucleophile.[12] With a secondary substrate like sec-butyl tosylate, the strong basicity of the hydroxide ion will lead to a significant amount of E2 elimination.[3][13] To favor substitution, a less basic nucleophile should be chosen.
Q3: Can I use a non-polar solvent to avoid elimination?
A3: While non-polar solvents would suppress E2 reactions, they are generally poor solvents for the ionic nucleophiles typically used in SN2 reactions, leading to very slow or no reaction. Polar aprotic solvents are the optimal choice as they dissolve the nucleophile while not hindering its reactivity.[14]
Q4: Will I ever be able to achieve 100% substitution with this compound?
A4: Achieving 100% of a single product in competing SN2/E2 reactions is highly unlikely, especially with a secondary substrate.[2] The goal is to optimize conditions to make the desired substitution product the major product. Careful selection of a non-basic, highly nucleophilic reagent, a polar aprotic solvent, and low reaction temperatures will maximize the yield of the SN2 product.
Experimental Protocols
Protocol 1: Synthesis of sec-butyl azide (Favoring SN2)
-
Objective: To perform a substitution reaction on this compound with sodium azide, minimizing the formation of butene isomers.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (or slightly below, e.g., 0-10 °C, to further minimize elimination) and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sec-butyl azide.
-
Purify the product by distillation if necessary.
-
Protocol 2: Deliberate Synthesis of Butenes (Favoring E2)
-
Objective: To illustrate the conditions that favor the E2 elimination of this compound.
-
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Pentane
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by GC or TLC (visualizing the consumption of the starting material). According to Zaitsev's rule, the major product is expected to be 2-butene.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add pentane and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to isolate the butene products.
-
Visualizations
Caption: Decision workflow for favoring SN2 over E2 reaction pathways.
Caption: Key factors influencing the SN2 versus E2 reaction outcome.
References
- 1. reddit.com [reddit.com]
- 2. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselectivity Control in Reactions of sec-Butyl 4-Methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate).
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
A1: Due to its structure as a secondary tosylate, this compound primarily undergoes two competing bimolecular reaction pathways: nucleophilic substitution (S(_N)2) and elimination (E2).[1][2][3] The tosylate group is an excellent leaving group, facilitating both reaction types.[4][5][6] The specific outcome of the reaction is highly dependent on the reaction conditions.[7][8]
Q2: How does the choice of nucleophile/base influence the reaction outcome?
A2: The nature of the nucleophile or base is a critical factor in determining whether substitution or elimination is the major pathway.[1][9]
-
Strong, non-bulky bases/good nucleophiles (e.g., hydroxide, alkoxides like ethoxide) can lead to a mixture of S(_N)2 and E2 products, with E2 often predominating for secondary substrates.[1][2]
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) strongly favor E2 elimination because their bulkiness impedes the backside attack required for S(_N)2.[2][10][11]
-
Good nucleophiles that are weak bases (e.g., azide, cyanide, halides) favor the S(N)2 pathway.[1]
Q3: What role does the solvent play in controlling regioselectivity?
A3: The solvent significantly affects the rates of both S(_N)2 and E2 reactions.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) accelerate S(_N)2 reactions by solvating the cation but leaving the nucleophile relatively "naked" and more reactive.[1][12][13] For secondary tosylates, using a good, weakly basic nucleophile in a polar aprotic solvent is ideal for promoting S(_N)2.[3]
-
Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the nucleophile (through hydrogen bonding), which can decrease nucleophilicity and slow down S(_N)2 reactions.[12][14] These solvents are more favorable for S(_N)1/E1 pathways, although with a strong base, E2 will still be the dominant elimination pathway.
Q4: How does temperature affect the S(_N)2/E2 competition?
A4: Higher temperatures generally favor elimination (E2) over substitution (S(_N)2).[15][16] Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, thus favoring the elimination pathway.[15]
Q5: What is the expected stereochemical outcome for the S(_N)2 reaction?
A5: The S(N)2 reaction proceeds via a backside attack mechanism, resulting in a complete inversion of the stereochemical configuration at the chiral center.[4] This is known as the Walden inversion. For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will yield the (S)-configured product.[17]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired substitution product; high yield of elimination byproducts. | 1. The nucleophile is too basic. 2. The reaction temperature is too high. 3. The base used is not sufficiently hindered to prevent it from acting as a nucleophile. | 1. Switch to a less basic nucleophile (e.g., use NaN₃ instead of NaOEt if an azide is desired over an ether).[1] 2. Run the reaction at a lower temperature; heat favors elimination.[15][16] 3. If elimination is desired, use a bulky base like potassium tert-butoxide to minimize S(_N)2 competition.[10] |
| Formation of multiple elimination products (e.g., 1-butene and 2-butene). | 1. The base used is not selective. Non-bulky bases tend to yield the more substituted (Zaitsev) alkene. 2. The reaction conditions are not optimized for a specific regioisomer. | 1. To favor the less substituted alkene (Hofmann product), use a sterically hindered base such as potassium tert-butoxide.[10] 2. To favor the more substituted alkene (Zaitsev product), use a smaller, strong base like sodium ethoxide or DBN.[11] |
| Reaction is slow or does not proceed to completion. | 1. The nucleophile is too weak. 2. The solvent is not optimal for the desired pathway. 3. The tosylate starting material has degraded due to moisture.[18] | 1. For S(_N)2, ensure the nucleophile is sufficiently strong. 2. For S(_N)2 reactions, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1][13] 3. Use freshly prepared or purified sec-butyl tosylate. Ensure all reagents and solvents are anhydrous.[18] |
| Unexpected stereochemistry in the substitution product. | 1. The reaction is proceeding through an S(_N)1 pathway, leading to racemization. 2. The starting tosylate is not enantiomerically pure. | 1. S(_N)1 is unlikely with a strong nucleophile/base. However, if using a weak nucleophile in a polar protic solvent, consider switching to S(_N)2 conditions (strong nucleophile, polar aprotic solvent) to ensure inversion.[14] 2. Verify the enantiomeric purity of the starting this compound. |
Data Presentation
Table 1: Effect of Base on Olefin Proportions in E2 Reactions of 2-Pentyl Tosylate
| Base | Solvent | % 1-Pentene (Hofmann) | % 2-Pentene (Zaitsev) | trans/cis Ratio of 2-Pentene |
| n-Butoxide | n-Butanol | 28.5 | 71.5 | 4.13 |
| sec-Butoxide | sec-Butanol | 51.5 | 48.5 | 1.70 |
| t-Butoxide | t-Butanol | 72.2 | 27.8 | 0.64 |
| Data adapted from a study on elimination reactions, illustrating the trend that increasing the steric bulk of the base favors the formation of the less substituted (Hofmann) alkene.[7] |
Table 2: Competition between S(_N)2 and E2 for Secondary Alkyl Halides with Strong Bases
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | % S(_N)2 Product | % E2 Product |
| Isopropyl Bromide | Hydroxide | Ethanol | 55 | 29 | 71 |
| 2-Bromobutane | Ethoxide | Ethanol | 25 | 19 | 81 |
| 2-Bromopentane | Ethoxide | Ethanol | 25 | ~20 | ~80 |
| This table summarizes typical outcomes for secondary substrates, showing that elimination is generally the major pathway with strongly basic nucleophiles.[1][16] Increasing temperature further favors the E2 product.[16] |
Experimental Protocols
Protocol 1: S(_N)2 Reaction - Synthesis of (S)-2-Azidobutane
This protocol is designed to favor nucleophilic substitution with inversion of configuration.
-
Reagents and Setup:
-
(R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Dissolve (R)-sec-butyl 4-methylbenzenesulfonate in anhydrous DMF in the round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if the reaction is slow) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Protocol 2: E2 Reaction - Synthesis of 1-Butene and 2-Butene
This protocol is designed to favor elimination. The choice of base will determine the major regioisomer.
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Base: Potassium tert-butoxide (KOtBu) for Hofmann product (1.2 eq) OR Sodium ethoxide (NaOEt) for Zaitsev product (1.2 eq)
-
Solvent: Anhydrous tetrahydrofuran (THF) for KOtBu OR Anhydrous ethanol for NaOEt
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the chosen base in its corresponding anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the base solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC to observe the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a low-boiling-point solvent like pentane.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the product mixture by GC or NMR to determine the ratio of elimination products.
-
Mandatory Visualization
Caption: Competing S(_N)2 and E2 pathways for sec-butyl tosylate.
Caption: Control of E2 regioselectivity using sterically different bases.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. This compound | 715-11-7 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. coconote.app [coconote.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Byproducts of sec-butyl 4-methylbenzenesulfonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts encountered in reactions involving sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate).
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a secondary alkyl tosylate, this compound is susceptible to a competition between substitution (S\N1, S\N2) and elimination (E1, E2) reactions.[1][2] The tosylate group is an excellent leaving group, facilitating these pathways.[3] The specific outcome is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[1]
Q2: I am trying to perform a substitution reaction but am getting a high yield of alkene byproducts. Why is this happening?
A2: This is a common issue. The formation of butene isomers (1-butene, cis-2-butene, and trans-2-butene) occurs through elimination pathways (E1 or E2). Several factors favor elimination over substitution for a secondary substrate like this:
-
Strong, bulky bases: Strong bases, especially those that are sterically hindered (e.g., potassium tert-butoxide), will preferentially abstract a proton from a beta-carbon, leading to E2 elimination.[4]
-
High temperatures: Higher temperatures provide the necessary energy for elimination reactions to occur and generally favor elimination over substitution.[1][5]
-
Solvent choice: Solvents that are less polar or protic, like ethanol, can favor elimination.[5]
Q3: My substitution reaction is proceeding very slowly and giving a mix of products. What could be the cause?
A3: Slow reaction rates and a mixture of products often point to competing S\N1 and S\N2 mechanisms, along with E1. This can happen under the following conditions:
-
Weak nucleophile/weak base: Using a weak nucleophile (e.g., water, methanol) in a polar protic solvent can promote S\N1 and E1 pathways.[1][6] These reactions proceed through a secondary carbocation intermediate, which is relatively slow to form. This carbocation can then be attacked by the nucleophile (S\N1) or lose a proton (E1).
-
Poor solvent choice: For an S\N2 reaction, which is often desired for stereochemical control, a polar aprotic solvent (e.g., DMSO, acetone) is ideal as it enhances the nucleophile's strength.[7] Using a polar protic solvent can solvate the nucleophile, reducing its reactivity.[8]
Q4: What are the expected byproducts from the hydrolysis of this compound?
A4: In the presence of water, especially under acidic or basic conditions, the tosylate can undergo hydrolysis.[8][9] This reaction typically proceeds via an S\N1 mechanism due to the weak nucleophilicity of water. The primary products will be sec-butanol and p-toluenesulfonic acid. Elimination (E1) can also occur, yielding butene isomers as byproducts.
Troubleshooting Guides
Problem: Low Yield of Desired Substitution Product
This guide helps you troubleshoot and optimize your reaction to favor substitution over elimination.
Troubleshooting Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. orgosolver.com [orgosolver.com]
- 3. This compound | 715-11-7 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Buy Butyl 4-methylbenzenesulfonate | 778-28-9 [smolecule.com]
Technical Support Center: Stability of Sec-butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) in acidic and basic media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an alkylating agent used in organic synthesis. The tosylate group is an excellent leaving group, making the compound highly reactive towards nucleophiles.[1] This reactivity, however, also makes it susceptible to degradation, particularly through hydrolysis, which can impact reaction yields and purity.
Q2: How does this compound degrade in aqueous media?
The primary degradation pathway in aqueous media is hydrolysis, where the ester bond is cleaved to yield sec-butanol and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This reaction can be catalyzed by both acids and bases.
Q3: Is this compound more stable in acidic or basic conditions?
The stability of this compound is highly dependent on the specific conditions (pH, temperature, solvent). Generally, sulfonate esters are susceptible to hydrolysis under both acidic and basic conditions. In acidic solution, the reaction is typically reversible, while in basic media (saponification), it is generally faster and irreversible.[1]
Q4: What are the primary mechanisms of hydrolysis for this compound?
As a secondary tosylate, its hydrolysis can proceed through two main nucleophilic substitution pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a secondary carbocation intermediate. It is favored in polar protic solvents and with weakly basic nucleophiles. Under acidic conditions, protonation of the sulfonate oxygen can facilitate the departure of the leaving group.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile (e.g., hydroxide ion or water) attacks the carbon atom at the same time as the tosylate group leaves. This pathway is favored by strong nucleophiles and in polar aprotic solvents.
The prevailing mechanism is influenced by the reaction conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Work at low temperatures: Performing reactions and workups in an ice bath can significantly reduce the rate of hydrolysis.[1]
-
Use anhydrous conditions: The presence of water is a key factor in hydrolysis. Using dry solvents and reagents is crucial.
-
Minimize contact time with aqueous acidic or basic solutions: During workup, perform washes quickly.
-
Use mild bases for neutralization: If a basic wash is necessary, use a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after reaction and aqueous workup. | Hydrolysis of this compound during the reaction or workup. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If an aqueous workup is necessary, use cold solutions and minimize the contact time.[1] - Consider a non-aqueous workup if possible. |
| Appearance of unexpected polar spots on TLC analysis. | Formation of sec-butanol and p-toluenesulfonic acid due to hydrolysis. | - Co-spot with authentic samples of sec-butanol and p-toluenesulfonic acid to confirm the identity of the byproducts. - To remove p-toluenesulfonic acid, wash the organic layer with a cold, dilute solution of a weak base like sodium bicarbonate.[1] - Sec-butanol can be removed by aqueous washes or column chromatography. |
| Inconsistent reaction kinetics or product distribution. | The reaction may be proceeding through a mixture of SN1 and SN2 pathways. | - Carefully control the reaction temperature and solvent polarity. - The choice of nucleophile (concentration and strength) will significantly influence the reaction pathway. |
| Complete loss of product after a basic wash. | Rapid base-mediated hydrolysis (saponification) of the tosylate. | - Avoid using strong bases like NaOH or KOH for washes.[1] - If a basic wash is unavoidable, use a very dilute solution of a weak base (e.g., NaHCO₃) at 0°C and for a very short duration.[1] |
Quantitative Data on Stability
A study on the hydrolysis of secondary alkyl methanesulfonates in water at 25°C reported a rate constant (k) for butan-2-yl methanesulfonate. The same study found that the rate ratio of tosylates to mesylates is approximately 2.1 in water.[2]
| Condition | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) at 25°C | Predominant Mechanism |
| Neutral (pH 7, in water) | ~ 8.4 x 10⁻⁵ (Estimated) | ~ 2.3 hours | SN1 / SN2 |
| Acidic | Data not available (rate is expected to increase with decreasing pH) | Data not available | SN1 favored |
| Basic | Data not available (rate is expected to increase with increasing pH) | Data not available | SN2 favored |
Note: The value for neutral conditions is an estimation and should be used as a guideline. The actual stability will be influenced by the specific experimental conditions, including co-solvents and temperature.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic and Basic Media
This protocol outlines a general method to determine the degradation rate of this compound at a given pH and temperature.
1. Materials:
-
This compound
-
Buffer solutions of the desired pH (e.g., pH 2, pH 7, pH 10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Thermostated water bath or incubator
-
HPLC system with a UV detector and a C18 column
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to a pre-heated buffer solution of the desired pH to achieve the final target concentration (e.g., 100 µg/mL). Ensure the amount of acetonitrile is low to minimize its effect on the reaction.
-
Immediately vortex the vials and place them in a thermostated water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
3. Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a mixture of mobile phase to stop further degradation.
-
Analyze the samples by HPLC.
4. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Create a calibration curve for this compound to quantify its concentration at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Hydrolysis pathways of this compound in acidic and basic media.
References
Technical Support Center: Optimizing sec-Butyl 4-Methylbenzenesulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl 4-methylbenzenesulfonate. Our aim is to help you improve reaction yields and address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound (also known as sec-butyl tosylate) is the reaction of sec-butanol with p-toluenesulfonyl chloride (TsCl).[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: Why is my reaction yield of this compound consistently low?
Low yields in the tosylation of secondary alcohols like sec-butanol can stem from several factors:
-
Presence of Water: Moisture can hydrolyze the p-toluenesulfonyl chloride reagent and the this compound product, significantly reducing the yield.[2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Base: The choice and amount of base are critical. Pyridine is a common choice, acting as both a base and a solvent.[2] Triethylamine is another effective base, often used in solvents like dichloromethane, and can lead to shorter reaction times.[2]
-
Reaction Temperature: While heating can increase the reaction rate, for secondary alcohols, it can also promote competing elimination reactions (E2), leading to the formation of butene isomers.[1]
-
Reaction Time: The reaction may not have proceeded to completion. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Purity of Reagents: The purity of both sec-butanol and p-toluenesulfonyl chloride is important. Impurities in the starting materials can lead to side reactions and lower yields.
Q3: What are the primary side reactions to be aware of?
The main side reactions in the synthesis of this compound are:
-
Elimination: As sec-butanol is a secondary alcohol, it is susceptible to elimination reactions, particularly at elevated temperatures or in the presence of a strong, non-nucleophilic base, to form but-1-ene and but-2-ene.[1]
-
Hydrolysis: As mentioned, water can react with both the starting material (p-toluenesulfonyl chloride) and the product to form p-toluenesulfonic acid and sec-butanol, respectively.[2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The this compound product is less polar than the starting sec-butanol and will, therefore, have a higher Rf value on the TLC plate. By spotting the reaction mixture alongside the starting alcohol, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommendation |
| Presence of moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Inactive p-toluenesulfonyl chloride | Use a fresh bottle of p-toluenesulfonyl chloride or purify the existing stock. TsCl can degrade upon exposure to moisture. |
| Insufficient reaction time | Monitor the reaction by TLC until the starting sec-butanol spot is no longer visible. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride to ensure complete conversion of the alcohol.[2] |
Issue 2: Presence of Significant Impurities
| Possible Cause | Recommendation |
| Elimination byproducts observed | Lower the reaction temperature. Consider running the reaction at 0 °C to room temperature. Avoid using overly strong or bulky bases if substitution is the desired outcome. |
| Unreacted starting materials | Increase the reaction time or consider a slight increase in the equivalents of p-toluenesulfonyl chloride. |
| Hydrolysis products present | Ensure strictly anhydrous conditions. During workup, use a mild aqueous wash (e.g., cold, dilute HCl) to remove the base, followed by a brine wash, and minimize contact time with the aqueous phase. |
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pyridine | Pyridine | 0 to RT | 12-24 | 85-95[2] |
| Triethylamine | Dichloromethane | 0 to RT | 4-8 | 85-92[2] |
Table 2: Effect of Temperature on Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pyridine | Pyridine | 0 | ~90 | Reduced risk of elimination |
| Pyridine | Pyridine | Room Temperature | ~85 | Faster reaction rate |
| Pyridine | Pyridine | 50 | <70 | Increased formation of elimination byproducts |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
sec-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add sec-butanol (1.0 eq.).
-
Dissolve the sec-butanol in anhydrous pyridine (if used as the solvent) or anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. If using dichloromethane as the solvent, add triethylamine (1.5 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of sec-butanol), cool the mixture back to 0 °C and quench the reaction by the slow addition of cold water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
References
Overcoming steric hindrance in sec-butyl 4-methylbenzenesulfonate reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate). The focus is on overcoming issues related to steric hindrance in nucleophilic substitution reactions.
Troubleshooting Guide
Q1: My substitution reaction is giving a low yield and forming a significant amount of an alkene byproduct. What is happening and how can I fix it?
A1: This is a classic case of competition between the desired bimolecular substitution (S(_N)2) pathway and the undesired bimolecular elimination (E2) pathway. The secondary carbon of the sec-butyl group is sterically hindered, which slows down the S(_N)2 reaction.[1] This allows the competing E2 reaction, where your nucleophile acts as a base to abstract a proton, to become a major pathway.[2]
Key Factors Influencing the S(_N)2/E2 Competition: [2][3][4][5]
| Factor | To Favor Substitution (S(_N)2) | To Favor Elimination (E2) | Rationale |
| Nucleophile / Base | Use a good nucleophile that is a weak base (e.g., N(_3)
| Use a strong, sterically hindered base (e.g., t-BuOK, DBU).[3] | Strong bases readily abstract a proton, favoring E2. Bulky bases find it easier to access a peripheral proton (E2) than to perform a backside attack on the hindered carbon (S(_N)2).[3] |
| Temperature | Use the lowest effective temperature. | Use higher temperatures. | Elimination reactions often have a higher activation energy and are favored by increased temperatures.[6] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[7] | Use a polar protic solvent if a strong base is present. | Polar aprotic solvents enhance the strength of the nucleophile by solvating the cation but not the anion, promoting S(_N)2.[6] |
To improve your yield of the substitution product, you should:
-
Lower the reaction temperature. [6]
-
Choose a nucleophile with low basicity. [2]
-
Use a polar aprotic solvent to maximize nucleophilicity. [7]
Q2: I've optimized my conditions to favor S(_N)2, but the reaction is still very slow or incomplete. What else could be wrong?
A2: If you have addressed the S(_N)2/E2 competition, the issue may lie with the quality of your reagents or the reaction setup.
-
Reagent Quality: The sec-butyl tosylate reagent can degrade over time, especially if exposed to moisture. Hydrolysis will convert it back to sec-butanol and p-toluenesulfonic acid.[6][8] It is recommended to use a fresh batch or purify the existing stock.
-
Anhydrous Conditions: Tosylation and subsequent substitution reactions are highly sensitive to water.[9] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Nucleophile Activity: Ensure your nucleophile has been stored correctly and has not degraded. Some nucleophiles are sensitive to air and moisture.[6]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a problem for sec-butyl tosylate compared to n-butyl tosylate?
A1: The S(_N)2 reaction requires a "backside attack," where the nucleophile approaches the carbon atom at 180° to the leaving group.[1] In n-butyl tosylate (a primary tosylate), this carbon is easily accessible. In sec-butyl tosylate (a secondary tosylate), the additional methyl group on the electrophilic carbon creates steric bulk, physically impeding the nucleophile's approach and slowing the reaction rate.[3]
Q2: Does the tosylate group ever participate in the reaction?
A2: The p-toluenesulfonate (tosylate) group's primary role is to be an excellent leaving group.[10] It is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), meaning it is very stable as an anion.[10] This stability is due to the negative charge being delocalized by resonance across the sulfonyl group, which facilitates the departure of the leaving group.[10][11] It does not typically participate further in the main reaction.
Q3: If my reaction involves a chiral center, what is the stereochemical outcome of an S(_N)2 reaction on sec-butyl tosylate?
A3: A key feature of the S(_N)2 mechanism is the complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[12][13] For example, if you start with (R)-sec-butyl 4-methylbenzenesulfonate, the S(_N)2 reaction will yield the (S)-configured product.[12] This stereospecificity is a reliable way to control stereochemistry in synthesis.
Visual Guides and Protocols
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Competing S(_N)2 and E2 reaction pathways.
Experimental Protocols
General Protocol for S(_N)2 Reaction of this compound with Sodium Azide
This protocol describes a general procedure for the nucleophilic substitution of sec-butyl tosylate with sodium azide, a good nucleophile and a weak base, to favor the S(_N)2 pathway.[12]
Materials:
-
(R)- or (S)-sec-Butyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N(_2) or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[12] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).[12]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sec-butyl azide product.
-
The product can be further purified by distillation or column chromatography if necessary.[12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy Butyl 4-methylbenzenesulfonate | 778-28-9 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 715-11-7 | Benchchem [benchchem.com]
Technical Support Center: Removal of p-Toluenesulfonic Acid Byproduct
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) as a byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of p-toluenesulfonic acid (p-TsOH) relevant to its removal?
A1: p-Toluenesulfonic acid is a strong organic acid with a pKa of approximately -2.8.[1][2] It is a white, hygroscopic solid that is highly soluble in water, alcohols (like ethanol), and other polar organic solvents.[1][3][4] It is slightly soluble in hot benzene and insoluble in non-polar solvents like hexanes.[5][6] Its high acidity and solubility profile are the primary factors influencing the choice of a removal strategy.
Q2: What are the most common methods for removing p-TsOH from a reaction mixture?
A2: The most common methods leverage the acidic nature of p-TsOH. These include:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): This is the most frequent and effective method, where the acid is neutralized with a mild aqueous base to form a water-soluble salt that partitions into the aqueous layer.[7]
-
Precipitation/Recrystallization: This method is suitable if the desired product is a solid with different solubility characteristics than the p-toluenesulfonate salt.[8][9]
-
Column Chromatography: While possible, p-TsOH can be challenging to separate on silica gel due to its high polarity, often requiring specific conditions.[6]
Q3: Which base should I choose for an aqueous wash?
A3: The choice of base depends on the stability of your product. Mild, inexpensive bases are typically preferred. Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are common choices for compounds sensitive to strong bases.[7] For more robust compounds, a dilute solution of sodium hydroxide (NaOH) can be used.[7] The goal is to deprotonate the sulfonic acid, forming the sodium p-toluenesulfonate salt, which is highly soluble in water.[7][9]
Troubleshooting Guides
Issue 1: An emulsion formed during the aqueous basic wash.
-
Possible Cause: High concentration of solutes, vigorous shaking, or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion and improve phase separation.
-
Solution 2: Filtration. If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can help break it up.
-
Solution 3: Reduce Agitation. Instead of vigorous shaking, gently invert the separatory funnel multiple times. For larger scales, mechanical stirring at a moderate speed is preferable to shaking.[10]
-
Solution 4: Dilution. Diluting the organic layer with more solvent can sometimes resolve the emulsion.[11]
Issue 2: My product is water-soluble, and I'm losing it during the extraction.
-
Possible Cause: If your product has polar functional groups, it may have significant solubility in the aqueous layer, leading to yield loss during washing.
-
Solution 1: Back-Extraction. After the initial separation, "back-extract" the aqueous layer with a fresh portion of organic solvent to recover some of the dissolved product. Repeat this process 2-3 times.
-
Solution 2: Use a More Polar Organic Solvent. A solvent mixture like 3:1 chloroform/isopropanol may be more effective at retaining polar organic products while still being immiscible with the aqueous phase.[12]
-
Solution 3: Evaporate and Re-dissolve. If feasible, remove the reaction solvent under reduced pressure and re-dissolve the residue in a less polar solvent (e.g., ethyl acetate, dichloromethane) before performing the aqueous wash. This minimizes the partitioning of the product into the aqueous layer.
-
Solution 4: Alternative to Extraction. Consider non-extractive methods like precipitation or chromatography if aqueous workups are consistently problematic.
Issue 3: After the basic wash, I still detect p-TsOH in my organic layer.
-
Possible Cause 1: Incomplete neutralization. The amount of base used may have been insufficient to neutralize all the p-TsOH.
-
Solution 1: Repeat the wash with a fresh portion of the basic solution. Monitor the pH of the aqueous layer after washing; it should be basic (pH > 8).
-
Possible Cause 2: The p-toluenesulfonate salt has some solubility in your organic solvent.
-
Solution 2: Perform additional washes with deionized water after the basic wash to remove any lingering salt. Washing with brine will also help by decreasing the solubility of organic compounds in the aqueous layer.
Issue 4: p-TsOH is streaking on my silica gel column during chromatography.
-
Possible Cause: The highly acidic nature of p-TsOH can lead to strong interactions with the silica gel surface, causing tailing or streaking.
-
Solution 1: Neutralize Before Chromatography. Perform a mild aqueous basic wash (as described in Issue 3) on your crude product before loading it onto the column. This converts the p-TsOH to its salt, which should remain at the baseline.
-
Solution 2: Use a Modified Eluent. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography of the p-TsOH, although it will now elute from the column.
-
Solution 3: Flush the Column. If p-TsOH is already streaking, it can sometimes be flushed from the column with a highly polar, slightly basic solvent system (e.g., 10-20% methanol in dichloromethane with 0.5% triethylamine).
Data Presentation
Table 1: Properties of p-Toluenesulfonic Acid (p-TsOH)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | White crystalline solid | [4][13] |
| pKa | -2.8 | [1] |
| Melting Point | 106-107 °C (anhydrous) | [1] |
| Water Solubility | 67 g / 100 mL | [1] |
| Other Solubilities | Soluble in alcohols, ethers, and other polar organic solvents.[3][4][13] |
Table 2: Common Bases for Neutralization
| Base | Formula | Strength | Typical Use |
| Sodium Bicarbonate | NaHCO₃ | Weak | Saturated aqueous solution for acid-sensitive products.[7] |
| Sodium Carbonate | Na₂CO₃ | Moderate | 10% or saturated aqueous solution. |
| Potassium Carbonate | K₂CO₃ | Moderate | Aqueous solution or as a solid. |
| Sodium Hydroxide | NaOH | Strong | Dilute (e.g., 1M) aqueous solution for robust products.[7] |
Experimental Protocols
Protocol 1: Standard Aqueous Basic Wash for p-TsOH Removal
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.[7][8]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[10]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Second Wash (Water): Add a volume of deionized water, shake, and separate as before to remove residual base and salts.
-
Third Wash (Brine): Add a volume of saturated aqueous NaCl (brine), shake, and separate. This step helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
Visualizations
Caption: Decision workflow for selecting a p-TsOH removal method.
Caption: Mechanism of p-TsOH removal via basic liquid-liquid extraction.
Caption: Troubleshooting flowchart for emulsion formation during workup.
References
- 1. P-Toluenesulfonic_acid [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spegroup.ru [spegroup.ru]
- 10. Troubleshooting [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Workup [chem.rochester.edu]
- 13. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
Technical Support Center: Monitoring sec-butyl 4-methylbenzenesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of sec-butyl 4-methylbenzenesulfonate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Reaction Overview
The synthesis of this compound typically involves the reaction of sec-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1][2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Monitoring the reaction is crucial to determine the point of completion and to identify the presence of starting materials or potential byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during TLC and HPLC analysis of the reaction.
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: Why can't I see any spots on my TLC plate under the UV lamp?
A1: Neither the starting material (sec-butanol) nor the product (this compound) contains a strong UV chromophore, making them difficult or impossible to visualize using a standard 254 nm UV lamp.[3] You must use a chemical staining agent to visualize the spots.[3]
Q2: My TLC spots are streaking or smearing down the plate. What's causing this?
A2: Streaking can be caused by several factors:
-
High-Boiling Point Solvents: If your reaction uses a high-boiling solvent like pyridine or DMF, it can interfere with the chromatography.[3][4] To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual solvent before developing it.[4]
-
Sample Overloading: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, causing them to streak.[3] While the main components of this reaction are not excessively polar, residual starting materials or byproducts could be the cause.
Q3: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?
A3: If the Rf values are too similar, you can try the following:
-
Adjust the Mobile Phase: The polarity of the solvent system is key. A common mobile phase is a mixture of hexanes and ethyl acetate.[3] To increase separation, you can try making the mobile phase less polar by increasing the proportion of hexanes. This will cause the less polar product to move further up the plate while the more polar starting alcohol moves less, increasing the difference in their Rf values.
-
Use a Co-spot: The co-spot, where the starting material and reaction mixture are spotted in the same lane, is essential for confirming if two spots with similar Rf values are the same compound.[3][5] If the reaction is complete, the co-spot will look like a single spot corresponding to the starting material. If incomplete, you will see two distinct spots.
Q4: I've developed my TLC plate, but I'm unsure which spot is the product and which is the starting material.
A4: The product, this compound, is less polar than the starting material, sec-butanol. Therefore, the product will have a higher Rf value (travel further up the plate) than the alcohol.[3] Always run a reference lane with only the starting material to confirm its position.[3]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: My retention times are drifting or changing between injections. What is the cause?
A1: Drifting retention times are a common issue and can be caused by:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analysis. It is recommended to pass at least 10 column volumes of the mobile phase through the column.[6]
-
Temperature Fluctuations: The column temperature can significantly affect retention times.[7] Using a thermostatted column oven will provide a stable temperature and improve reproducibility.[8]
-
Mobile Phase Composition Changes: If using a gradient, ensure the pump's mixing performance is accurate.[8] If preparing the mobile phase manually, ensure it is prepared consistently each time. Air bubbles in the pump can also alter the mobile phase composition and flow rate.[8]
Q2: The baseline on my chromatogram is noisy or drifting.
A2: A noisy or drifting baseline can obscure small peaks and affect integration. Common causes include:
-
Air Bubbles in the System: Degas the mobile phase thoroughly using sonication or an inline degasser.[9] Purging the pump can also help remove trapped air.[6]
-
Contaminated Detector Cell: The detector flow cell may be contaminated.[8] Try flushing the system with a strong solvent like isopropanol.
-
Leaks: Check all fittings for leaks, as these can cause pressure fluctuations and baseline noise.[10]
Q3: My peaks are tailing or showing fronting.
A3: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This can be caused by interactions between basic analytes and acidic silanol groups on the silica support. Using a mobile phase with a buffer or an additive can help.[6] It can also result from column contamination or degradation.[10]
-
Peak Fronting: This is often a sign of column overloading.[6] Try injecting a smaller volume or diluting the sample.
Q4: The pressure in my HPLC system is too high or fluctuating.
A4: Pressure issues can indicate a blockage in the system.
-
High Back Pressure: This is often caused by a clogged column frit or blocked tubing.[9] Try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow). If this doesn't work, the frit may need to be replaced.
-
Pressure Fluctuations: This is frequently caused by air bubbles in the pump or faulty check valves.[9] Purge the pump to remove air. If the problem persists, the pump seals or check valves may need servicing.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for TLC analysis of this reaction?
A1: A good starting point for a mobile phase is a mixture of hexanes and ethyl acetate, often in a 3:1 or 4:1 ratio.[3] You can adjust the ratio to achieve optimal separation, aiming for an Rf value of 0.3-0.4 for the starting material.[3][5]
Q2: Which stain should I use to visualize my TLC plate?
A2: Since the compounds are not UV-active, a chemical stain is required.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the oxidizable alcohol starting material, which will appear as a yellow or brown spot against a purple background.[3][11] The tosylate product may also become visible.[3]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups and produces distinctly colored spots upon heating, which can help differentiate between compounds.[3]
Q3: How do I know when the tosylation reaction is complete by TLC?
A3: The reaction is considered complete when the spot corresponding to the starting material (sec-butanol) is no longer visible in the lane spotted with the reaction mixture.[2][3] Using a co-spot lane helps to reliably identify the starting material spot within the reaction mixture.[3]
Q4: What type of HPLC column and mobile phase are suitable for this analysis?
A4: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13] A typical mobile phase is a gradient of acetonitrile and water.[12] For example, you could start with a 50:50 (v/v) mixture and gradually increase the concentration of acetonitrile.[12]
Q5: What wavelength should I use for UV detection in HPLC?
A5: The toluenesulfonate group has a UV absorbance. A detection wavelength of 254 nm or 225 nm is generally effective for monitoring the product.[12][13]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom. Mark three lanes on the baseline for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).[3]
-
Spotting:
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into a potassium permanganate staining solution, then gently heat it with a heat gun until spots appear.[3]
-
Analysis: The reaction is complete when the spot corresponding to the starting material (visible in the SM lane) has disappeared from the RXN lane.
Protocol 2: Monitoring Reaction Progress by HPLC
-
System Preparation: Set up an HPLC system with a C18 reverse-phase column. Equilibrate the column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[12]
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the mobile phase to a final concentration of approximately 1 mg/mL.[12] Prepare a reference standard of the starting material in the same manner.
-
Injection: Inject the prepared samples onto the column and record the chromatogram.[12]
-
Analysis: Monitor the disappearance of the peak corresponding to the sec-butanol starting material and the appearance and growth of the peak corresponding to the this compound product. The reaction is complete when the starting material peak is no longer detected.
Data Presentation
Table 1: Typical TLC Parameters and Approximate Rf Values
| Compound | Role | Typical Mobile Phase | Approximate Rf Value | Visualization |
| sec-Butanol | Starting Material | 4:1 Hexanes:Ethyl Acetate | ~0.2 - 0.3 | Yellow/brown spot with KMnO₄ stain |
| This compound | Product | 4:1 Hexanes:Ethyl Acetate | ~0.6 - 0.7 | Visible with KMnO₄ or p-anisaldehyde stain |
| p-Toluenesulfonic acid | Potential Byproduct | 4:1 Hexanes:Ethyl Acetate | ~0.0 (baseline)[3] | Visible with stain |
Note: Rf values are approximate and can vary based on specific conditions such as the exact mobile phase composition, temperature, and type of TLC plate used.[3]
Table 2: Standard HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12] |
| Mobile Phase | Gradient of acetonitrile and water[12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection | UV at 254 nm[12] |
| Injection Volume | 10 µL[13] |
| Sample Preparation | Dissolve in mobile phase (~1 mg/mL)[12] |
Visualizations
References
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. mastelf.com [mastelf.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing racemization in reactions of chiral sec-butyl 4-methylbenzenesulfonate
Welcome to the Technical Support Center for reactions involving chiral sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity in their reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with chiral sec-butyl tosylate?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a loss of optical activity. For chiral sec-butyl tosylate, a secondary sulfonate, racemization is a significant concern because it can react through two competing nucleophilic substitution pathways: the SN1 and SN2 mechanisms. The SN1 pathway proceeds through a flat, achiral carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic product.[1][2] Preserving the desired stereochemistry is critical in drug development, as different enantiomers can have vastly different biological activities.
Q2: How does the choice of solvent impact the stereochemical outcome of my reaction?
A2: The solvent plays a critical role in determining whether the reaction proceeds via an SN1 (racemization) or SN2 (inversion) pathway.
-
Polar protic solvents (e.g., water, ethanol, acetic acid) stabilize the carbocation intermediate and the leaving group through hydrogen bonding. This significantly promotes the SN1 mechanism, leading to racemization.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are ideal for preventing racemization. They can dissolve the necessary reagents but do not strongly solvate the nucleophile, leaving it more reactive. This environment strongly favors the bimolecular SN2 mechanism, which leads to a predictable inversion of stereochemistry.[3][4]
Q3: I started with (R)-sec-butyl alcohol, converted it to the tosylate, and then performed a substitution. Why did I get the (S)-product?
A3: This is the expected and desired outcome for a stereospecific reaction. The process occurs in two key steps:
-
Tosylation: The conversion of (R)-sec-butyl alcohol to (R)-sec-butyl tosylate using tosyl chloride (TsCl) and a base like pyridine proceeds with retention of configuration . This is because the reaction occurs at the oxygen atom of the alcohol, and the bond to the chiral carbon (C-O) is not broken.[5][6]
-
Nucleophilic Substitution: A subsequent reaction with a strong nucleophile under SN2 conditions (e.g., in a polar aprotic solvent) proceeds with inversion of configuration . The nucleophile attacks the carbon atom from the side opposite to the tosylate leaving group (a "backside attack").[7][8] Therefore, the sequence of retention followed by inversion results in a net inversion of stereochemistry from the starting alcohol, yielding the (S)-product.
Troubleshooting Guide: Preventing Racemization
Issue: My reaction product has a low enantiomeric excess (e.e.), indicating significant racemization.
This guide will help you identify the potential causes and implement solutions to favor the desired SN2 pathway and minimize racemization.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for racemization.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the expected stereochemical outcomes for the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with sodium azide (NaN₃) under various conditions. The enantiomeric excess (e.e.) is a measure of the stereochemical purity of the product. A 100% e.e. of the (S)-product indicates a complete SN2 inversion, while a 0% e.e. indicates complete racemization (SN1).
| Solvent | Solvent Type | Nucleophile Concentration | Temperature | Dominant Mechanism | Expected Product | Expected e.e. (%) |
| Acetone | Polar Aprotic | High (e.g., >1 M) | 25°C | SN2 | (S)-2-azidobutane | >95 |
| DMSO | Polar Aprotic | High (e.g., >1 M) | 25°C | SN2 | (S)-2-azidobutane | >98 |
| DMF | Polar Aprotic | High (e.g., >1 M) | 25°C | SN2 | (S)-2-azidobutane | >98 |
| Ethanol | Polar Protic | Low (Solvolysis) | 50°C | SN1 | Racemic 2-azido- & 2-ethoxybutane | <10 |
| Acetic Acid | Polar Protic | Low (Solvolysis) | 50°C | SN1 | Racemic 2-acetoxybutane | <5 |
| Acetone | Polar Aprotic | High (e.g., >1 M) | 60°C | SN2 / SN1 mix | (S)-2-azidobutane + Racemate | 70-80 |
Note: These values are illustrative, based on established principles of nucleophilic substitution reactions. Actual results may vary based on specific experimental details.
Experimental Protocols
Protocol 1: Synthesis of (R)-sec-Butyl 4-methylbenzenesulfonate (Retention)
This protocol describes the conversion of a chiral secondary alcohol to its corresponding tosylate with retention of stereochemistry.
Materials:
-
(R)-sec-Butanol
-
Tosyl Chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-sec-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution with stirring.
-
Add tosyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-sec-butyl tosylate.
Protocol 2: Synthesis of (S)-2-Azidobutane (Inversion to Prevent Racemization)
This protocol details the SN2 displacement of the tosylate group to achieve a complete inversion of stereochemistry, avoiding racemization.
Materials:
-
(R)-sec-Butyl 4-methylbenzenesulfonate (from Protocol 1)
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (R)-sec-butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature (approx. 25°C) for 12-24 hours. Monitor the reaction by TLC until the starting tosylate is consumed.
-
Pour the reaction mixture into a larger volume of water and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile and explosive).
-
Purify the resulting (S)-2-azidobutane by distillation or chromatography.
-
Confirm the stereochemical purity by comparing the optical rotation to the literature value or by using chiral HPLC analysis.
Visualizing Reaction Pathways
The choice of solvent and nucleophile dictates the competition between the SN2 and SN1 pathways.
Caption: SN1 vs. SN2 pathways for sec-butyl tosylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. When Does an Intermediate Become a Transition State? Degenerate Isomerization Without Competing Racemization During Solvolysis of (S)-1-(3-Nitrophenyl)ethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle of Leaving Groups: Sec-butyl 4-methylbenzenesulfonate vs. Sec-butyl Bromide in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical decision in the strategic design of synthetic routes. The reactivity of the electrophile in a nucleophilic substitution reaction is intrinsically tied to the facility with which the leaving group departs. This guide provides an objective comparison of the reactivity of two common sec-butyl derivatives: sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) and sec-butyl bromide.
The core difference in the reactivity of these two compounds lies in the nature of their respective leaving groups: the tosylate anion (⁻OTs) and the bromide anion (Br⁻). The tosylate group is widely regarded as an excellent leaving group in organic chemistry. Its effectiveness stems from the high stability of the resulting tosylate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8)[1]. This stability is a consequence of the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. In contrast, while bromide is considered a good leaving group, it is the conjugate base of a weaker acid, hydrobromic acid (pKa ≈ -9), and lacks the extensive resonance stabilization of the tosylate anion[1].
This fundamental difference in leaving group ability dictates that, in general, this compound is significantly more reactive than sec-butyl bromide in both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution reactions.
Quantitative Reactivity Comparison
Table 1: Comparison of Leaving Group Properties and Estimated Relative Sₙ2 Reactivity
| Feature | This compound | Sec-butyl Bromide |
| Leaving Group | 4-methylbenzenesulfonate (tosylate, ⁻OTs) | Bromide (Br⁻) |
| Conjugate Acid | p-Toluenesulfonic acid | Hydrobromic acid |
| pKa of Conjugate Acid | ~ -2.8[1] | ~ -9[1] |
| Estimated Relative Sₙ2 Rate | ~50 - 100 | 1 |
Note: The relative Sₙ2 reaction rate is an approximation based on the generally accepted superior leaving group ability of tosylate compared to bromide for primary and secondary alkyl systems.
Table 2: Expected Relative Rates of Solvolysis (Sₙ1 Reaction)
| Substrate | Solvent System (e.g., 80% Ethanol) | Expected Relative Rate |
| This compound | Polar Protic | Faster |
| Sec-butyl Bromide | Polar Protic | Slower |
Note: The greater reactivity of the tosylate is due to the leaving group's ability to better stabilize the developing negative charge in the transition state of the rate-determining step (carbocation formation).
Experimental Protocols
To empirically determine the relative reactivity of this compound and sec-butyl bromide, two key types of experiments can be performed: a comparative solvolysis experiment for Sₙ1 reactivity and a competitive reaction with a strong nucleophile for Sₙ2 reactivity.
Experimental Protocol 1: Comparison of Solvolysis Rates (Sₙ1 Reactivity)
Objective: To determine the first-order rate constants for the solvolysis of this compound and sec-butyl bromide in a polar protic solvent.
Materials:
-
This compound
-
Sec-butyl bromide
-
80% Ethanol (v/v) in water
-
Phenolphthalein indicator solution
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of a known concentration of either this compound or sec-butyl bromide in 80% ethanol.
-
Place a known volume of the solution in a flask and equilibrate to a constant temperature in the water bath (e.g., 25°C).
-
At time zero, add a few drops of phenolphthalein indicator.
-
The solvolysis reaction will produce H⁺ ions (from the formation of p-toluenesulfonic acid or hydrobromic acid), causing the solution to become acidic.
-
Periodically, titrate the reaction mixture with the standardized sodium hydroxide solution to the phenolphthalein endpoint. Record the volume of NaOH added and the time.
-
Continue taking measurements at regular intervals until the reaction is approximately 70-80% complete.
-
The first-order rate constant (k) can be determined by plotting ln([Substrate]t/[Substrate]₀) versus time, where the slope of the line is -k.
-
Repeat the experiment under identical conditions with the other sec-butyl derivative.
-
Compare the calculated rate constants to determine the relative reactivity.
Experimental Protocol 2: Comparison of Sₙ2 Reaction Rates
Objective: To determine the second-order rate constants for the reaction of this compound and sec-butyl bromide with a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sec-butyl bromide
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Constant temperature water bath
-
Volumetric flasks and syringes
Procedure:
-
Prepare standard solutions of known concentrations of this compound, sec-butyl bromide, and sodium azide in anhydrous acetone.
-
In a reaction vessel maintained at a constant temperature (e.g., 50°C), mix known volumes of the sec-butyl derivative and sodium azide solutions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the concentration of the remaining sec-butyl derivative in the extracted sample using GC or HPLC.
-
The second-order rate constant (k) can be determined by plotting 1/[Substrate] versus time, where the slope of the line is k.
-
Repeat the experiment under identical conditions with the other sec-butyl derivative.
-
Compare the calculated rate constants to determine the relative reactivity.
Mandatory Visualizations
Caption: Factors influencing the leaving group ability and reactivity.
Caption: Workflow for comparing Sₙ1 and Sₙ2 reactivity.
Conclusion
Based on the fundamental principles of leaving group stability, this compound is unequivocally a more reactive substrate than sec-butyl bromide in nucleophilic substitution reactions. The resonance-stabilized tosylate anion is a superior leaving group, leading to a lower activation energy for both Sₙ1 and Sₙ2 pathways. For synthetic applications requiring high efficiency and faster reaction times, sec-butyl tosylate is the preferred reagent. However, factors such as cost and the specific reaction conditions may make sec-butyl bromide a suitable alternative in certain contexts. The experimental protocols outlined provide a robust framework for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Guide to sec-Butyl 4-Methylbenzenesulfonate and Other Leaving Groups for Researchers
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical decision in the design and execution of chemical syntheses. The leaving group's ability to depart from a molecule directly influences reaction rates, yields, and even the mechanistic pathway. This guide provides an objective comparison of sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) with other commonly employed leaving groups, supported by experimental data and detailed methodologies.
The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups. This principle places sulfonate esters, such as tosylates, mesylates, and triflates, among the most effective leaving groups in organic synthesis, often surpassing the reactivity of traditional halide leaving groups.
Quantitative Comparison of Leaving Group Ability
The relative performance of various leaving groups can be quantified by comparing the rates of reactions, such as nucleophilic substitution (SN1 and SN2), under identical conditions. The following table summarizes the relative rates of reaction for a secondary alkyl substrate, like the sec-butyl group, with different leaving groups. The data is compiled from various sources and serves as a comparative illustration.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Illustrative) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~ 3 x 10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | ~ 3.6 x 10⁴ |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~ 1 x 10⁴ |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~ 1 x 10⁵ |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | 1 |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | ~ 2 x 10⁻³ |
Note: Relative rates are approximate and compiled for a secondary substrate undergoing an SN2 reaction. The reactivity order can be influenced by the solvent, nucleophile, and specific substrate.
The data clearly indicates the superior leaving group ability of sulfonate esters compared to halides, with triflate being one of the most reactive leaving groups available. This compound (tosylate) demonstrates a significantly higher reaction rate compared to sec-butyl bromide, making it a more efficient choice for promoting nucleophilic substitution reactions. The enhanced reactivity of tosylate is attributed to the resonance stabilization of the negative charge across the sulfonate group.[1]
Experimental Protocols
To empirically determine and compare the efficacy of different leaving groups, kinetic studies are paramount. Below are detailed methodologies for two common experimental approaches.
Experimental Protocol 1: Comparative Solvolysis (SN1 Reaction)
This protocol measures the rate of reaction of a substrate with the solvent, which also acts as the nucleophile. The rate is dependent on the ionization of the substrate to form a carbocation, a step that is heavily influenced by the leaving group.
Objective: To determine the first-order rate constants for the solvolysis of sec-butyl tosylate, sec-butyl bromide, and other sec-butyl derivatives in a mixed solvent system (e.g., 80% ethanol/20% water).
Materials:
-
This compound
-
sec-Butyl bromide
-
Ethanol (absolute)
-
Deionized water
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of each sec-butyl derivative in the 80% ethanol/20% water solvent system.
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the substrate solution into a flask and equilibrate it in a constant temperature bath (e.g., 25°C).
-
Titration: Add a few drops of the indicator to the reaction flask.
-
Kinetic Run: Start a timer and periodically (e.g., every 10 minutes) titrate the acid produced during the solvolysis with the standardized NaOH solution to the indicator endpoint. Record the volume of NaOH used at each time point.
-
Data Analysis: The rate constant (k) can be determined by plotting ln([Substrate]t/[Substrate]₀) versus time, where the slope of the line is -k.
Experimental Protocol 2: Competitive SN2 Reaction
This experiment directly compares the reactivity of two substrates with different leaving groups by having them compete for a limited amount of a common nucleophile.
Objective: To determine the relative reactivity of sec-butyl tosylate and sec-butyl bromide in an SN2 reaction with a nucleophile (e.g., sodium iodide) in an aprotic solvent (e.g., acetone).
Materials:
-
This compound
-
sec-Butyl bromide
-
Sodium iodide
-
Acetone (anhydrous)
-
Gas chromatograph (GC) with a suitable column
-
Reaction vials
Procedure:
-
Reaction Mixture: In a reaction vial, prepare a solution containing equimolar amounts of sec-butyl tosylate, sec-butyl bromide, and a limiting amount of sodium iodide in anhydrous acetone.
-
Reaction: Seal the vial and place it in a constant temperature bath for a set period.
-
Quenching: After the specified time, quench the reaction by adding water and a water-immiscible organic solvent (e.g., diethyl ether) to extract the organic components.
-
Analysis: Analyze the organic layer by gas chromatography to determine the relative amounts of unreacted sec-butyl tosylate and sec-butyl bromide.
-
Relative Reactivity: The ratio of the consumed starting materials will give the relative reactivity of the two leaving groups.
Signaling Pathways and Experimental Workflows
The selection of a leaving group is a critical step in the logical workflow of a multi-step organic synthesis. The following diagrams illustrate the decision-making process and the experimental workflow for comparing leaving group efficacy.
Caption: Logical workflow for selecting a leaving group in a synthesis.
Caption: Experimental workflow for comparing leaving group abilities.
References
A Comparative Analysis of the Reactivity of sec-Butyl Tosylate and n-Butyl Tosylate in Nucleophilic Substitution Reactions
Published: December 30, 2025
This guide provides an objective comparison of the reactivity of sec-butyl tosylate and n-butyl tosylate in nucleophilic substitution reactions. The differing reactivity profiles, dictated by their primary versus secondary structures, are explored through mechanistic principles and supported by established experimental observations. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: Substrate Structure and Reaction Mechanisms
Nucleophilic substitution reactions are fundamental transformations in organic synthesis where a nucleophile replaces a leaving group on a substrate. The structure of the alkyl substrate is a critical factor that governs the operative reaction mechanism, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways.[1][2] The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of its resulting anion, which makes both primary and secondary alkyl tosylates valuable substrates for these reactions.[3]
-
n-Butyl tosylate , a primary alkyl tosylate, features the leaving group attached to a carbon atom bonded to only one other carbon. This structure is sterically unhindered, making it highly susceptible to backside attack by a nucleophile.
-
sec-Butyl tosylate is a secondary alkyl tosylate, with the leaving group on a carbon atom connected to two other carbons. This increased substitution introduces greater steric hindrance and also leads to a more stable carbocation intermediate should the leaving group depart first.
These structural differences lead to distinct preferences for either the Sₙ1 or Sₙ2 reaction pathway, which in turn dictates their overall reactivity under various conditions.
Comparative Reactivity Analysis
The competition between Sₙ1 and Sₙ2 pathways is central to understanding the reactivity of these two isomers.
-
Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2] Steric hindrance is the most significant barrier to the Sₙ2 reaction.[1] Consequently, n-butyl tosylate reacts significantly faster than sec-butyl tosylate via the Sₙ2 mechanism due to the greater accessibility of the primary carbon for backside attack. Sₙ2 reactions are typically favored by strong nucleophiles in polar aprotic solvents.[2][4]
-
Sₙ1 Mechanism: This is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[1] The stability of the carbocation is the key factor influencing the Sₙ1 rate.[1][2] sec-Butyl tosylate is far more reactive than n-butyl tosylate in Sₙ1 reactions . This is because the secondary carbocation formed from sec-butyl tosylate is significantly more stable than the highly unstable primary carbocation that would result from n-butyl tosylate. Sₙ1 reactions, such as solvolysis, are favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles.[2][5]
Data Presentation: Relative Reactivity
The following table summarizes the expected relative reactivity of n-butyl tosylate and sec-butyl tosylate under conditions that favor either the Sₙ2 or Sₙ1 mechanism.
| Reaction Condition | Favored Mechanism | n-Butyl Tosylate | sec-Butyl Tosylate | Rationale |
| Strong Nucleophile (e.g., N₃⁻), Polar Aprotic Solvent (e.g., DMSO) | Sₙ2 | High Reactivity | Low to Moderate Reactivity | Lower steric hindrance at the primary carbon center favors backside attack.[1] |
| Weak Nucleophile, Polar Protic Solvent (e.g., 80% Ethanol) | Sₙ1 (Solvolysis) | Very Low Reactivity | Moderate to High Reactivity | The secondary carbocation intermediate is significantly more stable than the primary carbocation.[1][2] |
Experimental Protocols
General Synthesis of Alkyl Tosylates from Alcohols
This protocol describes the conversion of an alcohol (e.g., 1-butanol or 2-butanol) to its corresponding tosylate. The reaction proceeds with retention of configuration as the C-O bond of the alcohol is not broken.[6]
Materials:
-
Alcohol (1-butanol or 2-butanol) (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine or triethylamine (as solvent and base)
-
Dichloromethane (DCM) as a co-solvent (optional)
-
Ice water bath
-
3 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous pyridine in a flask placed in an ice water bath.[7]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.[7]
-
Continue stirring the mixture in the ice water bath for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding cold 3 M HCl solution to neutralize the pyridine.[7]
-
Extract the product into an organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with 3 M HCl, water, and saturated NaHCO₃ solution.[7]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude alkyl tosylate.
-
Purify the product by flash chromatography or recrystallization.[7][8]
Kinetic Study of Solvolysis
This protocol outlines a method to compare the solvolysis rates of n-butyl tosylate and sec-butyl tosylate. The rate is determined by monitoring the production of p-toluenesulfonic acid (TsOH), a strong acid, over time.[9]
Materials:
-
sec-Butyl tosylate
-
n-Butyl tosylate
-
Solvent (e.g., 80% ethanol / 20% water)
-
Standardized 0.01 M NaOH solution
-
Acid-base indicator (e.g., bromothymol blue)
-
Burette, flasks, and constant temperature water bath
Procedure:
-
Prepare a solution of the chosen solvent (e.g., 80% ethanol) and add a few drops of bromothymol blue indicator.
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Add a precise, small amount of the alkyl tosylate to the flask to initiate the reaction (time = 0).
-
As the solvolysis reaction proceeds, TsOH is produced, causing the indicator to change color.
-
Titrate the produced acid by adding standardized NaOH solution from a burette until the indicator's endpoint color is reached.
-
Record the volume of NaOH added and the time. Repeat this process at regular intervals.
-
The rate of reaction can be determined by plotting the amount of reacted tosylate (calculated from the volume of NaOH used) as a function of time.
-
Repeat the experiment under identical conditions for the other tosylate isomer to compare their rates.
Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the key mechanistic differences and the experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. sciencemadness.org [sciencemadness.org]
- 9. people.wou.edu [people.wou.edu]
A Comparative Guide to Alkylating Agents: Sec-butyl 4-methylbenzenesulfonate vs. Triflates
In the landscape of organic synthesis, the choice of an appropriate alkylating agent is paramount to the success of a reaction. This guide provides a detailed comparison between sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) and trifluoromethanesulfonates (triflates) as alkylating agents, with a focus on their performance in nucleophilic substitution reactions. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.
Executive Summary
Triflate is a significantly more reactive leaving group than tosylate, leading to substantially faster reaction rates in alkylation reactions. This heightened reactivity makes triflates the reagent of choice for unreactive substrates or when rapid reaction kinetics are desired. However, sec-butyl tosylate offers a balance of good reactivity, higher stability, and lower cost, making it a practical and effective option for a wide range of applications. The selection between these two powerful leaving groups will ultimately depend on the specific requirements of the synthetic transformation, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations.
Data Presentation: Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed after it departs. This stability can be quantified by the acidity of its conjugate acid (pKa) and by comparing the relative rates of reaction. A lower pKa value for the conjugate acid indicates a more stable anion and, consequently, a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[1] | 56,000[1] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[1] | 0.70[1] |
Relative rates are compared to the mesylate leaving group, which is assigned a rate of 1.00.[1]
As the data illustrates, triflic acid is a superacid, making the triflate anion an exceptionally stable and excellent leaving group. This is reflected in the dramatically higher relative rate of SN2 reactions for triflates compared to tosylates. The strong electron-withdrawing effect of the three fluorine atoms in the triflate group is responsible for this enhanced stability.[2]
Reaction Mechanism and Stereochemistry
Both sec-butyl tosylate and sec-butyl triflate are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the leaving group, resulting in the displacement of the tosylate or triflate group and the formation of a new bond. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[3]
For instance, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will yield the (S)-configured product.[3] This predictable stereochemical outcome is crucial in asymmetric synthesis.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes the conversion of sec-butanol to sec-butyl tosylate, a necessary preliminary step for its use as an alkylating agent.
Materials:
-
(R)- or (S)-sec-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
4-dimethylaminopyridine (DMAP) (catalyst)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve sec-butanol in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.[3]
-
Add a catalytic amount of DMAP to the solution.[3]
-
Slowly add p-toluenesulfonyl chloride to the cooled solution.
-
Add pyridine to the reaction mixture to act as a base, neutralizing the HCl generated during the reaction.[4][5]
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sec-butyl tosylate.
-
Purify the product by column chromatography if necessary.
Comparative Solvolysis of a Secondary Alkyl Tosylate and Triflate
This protocol provides a general method for comparing the reactivity of sec-butyl tosylate and sec-butyl triflate by measuring their rates of solvolysis.
Materials:
-
This compound
-
Sec-butyl trifluoromethanesulfonate (synthesized from sec-butanol and triflic anhydride)
-
Ethanol (or other suitable solvent)
-
Thermostated water bath
-
Titration equipment or pH meter
-
Standard laboratory glassware
Procedure:
-
Prepare solutions of known concentration for both sec-butyl tosylate and sec-butyl triflate in ethanol.
-
Maintain the solutions at a constant temperature in a thermostated water bath.
-
The progress of the solvolysis reaction is monitored over time by periodically withdrawing aliquots from each reaction mixture.[1]
-
The concentration of the sulfonic acid byproduct (p-toluenesulfonic acid or triflic acid) is determined by titration with a standardized solution of a weak base.
-
The rate of reaction is determined by plotting the concentration of the acid versus time. The significantly faster formation of triflic acid will demonstrate the superior leaving group ability of the triflate.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for utilizing an alcohol in a nucleophilic substitution reaction via conversion to a tosylate or triflate.
Caption: General workflow for alkylation via tosylate or triflate.
Conclusion
The choice between this compound and sec-butyl triflate for alkylation reactions is a classic example of balancing reactivity with practicality.
-
Triflates are the undisputed champions of reactivity, making them indispensable for challenging alkylations involving unreactive nucleophiles or when speed is of the essence.[1][2] Their superior leaving group ability, stemming from the extreme stability of the triflate anion, ensures high reaction rates.
-
Sec-butyl tosylate , while less reactive, is a robust and versatile alkylating agent.[3] It is often more stable, easier to handle, and more economical than its triflate counterpart. For many standard nucleophilic substitution reactions, the reactivity of the tosylate is more than sufficient to provide good to excellent yields.
Ultimately, a careful consideration of the substrate, the desired reaction outcome, and practical laboratory constraints will guide the synthetic chemist to the optimal choice of alkylating agent.
References
The Strategic Choice in Asymmetric Synthesis: A Comparative Guide to Chiral Electrophiles and Chiral Auxiliaries
In the precise world of pharmaceutical development and chemical research, the synthesis of enantiomerically pure compounds is paramount. Two powerful strategies to achieve this are the use of chiral electrophiles and the attachment of chiral auxiliaries to a prochiral substrate. This guide provides an objective comparison of the efficacy of sec-butyl 4-methylbenzenesulfonate as a representative chiral electrophile against widely-used chiral auxiliaries, supported by experimental data and detailed protocols.
At a Glance: Comparing Two Fundamental Approaches
The core difference between these methods lies in how stereocontrol is exerted. This compound, a chiral tosylate, acts as a chiral building block where the stereocenter is already set. Its reaction with a nucleophile, typically through an S(_N)2 mechanism, results in a predictable inversion of configuration. In contrast, a chiral auxiliary is a temporary stereodirecting group that is attached to a prochiral substrate to guide the stereochemical outcome of a subsequent reaction on that substrate. After the desired transformation, the auxiliary is removed.
| Feature | This compound (Chiral Electrophile) | Chiral Auxiliaries (e.g., Evans' Oxazolidinones) |
| Mechanism of Stereocontrol | Inherent chirality of the electrophile dictates product stereochemistry via stereospecific reactions (e.g., S(_N)2 inversion).[1] | Temporary attachment of a chiral group directs the approach of a reagent to a prochiral center.[2][3] |
| Typical Reactions | Nucleophilic substitution (S(_N)2).[1] | Aldol additions, alkylations, Diels-Alder reactions, conjugate additions.[3][4][5] |
| Predictability | High, based on well-understood reaction mechanisms like the Walden inversion.[1] | High, often rationalized by models like the Zimmerman-Traxler transition state for aldol reactions.[5] |
| Versatility | Limited to introducing a sec-butyl group. | Broadly applicable to the synthesis of a wide range of chiral molecules.[2][3][5] |
| Atom Economy | Generally higher as the chiral moiety is part of the final product. | Lower, as the auxiliary is removed in a separate step. |
| Recovery of Chiral Source | Not applicable; it's incorporated into the product. | The auxiliary can often be recovered and reused.[2] |
Performance in Asymmetric Synthesis: A Data-Driven Comparison
The efficacy of these methods is best illustrated through their performance in key asymmetric transformations.
Stereoselective Alkylation
Here we compare the stereochemical outcome of an S(_N)2 reaction using (R)-sec-butyl 4-methylbenzenesulfonate with an asymmetric alkylation of an enolate derived from a substrate bearing an Evans' oxazolidinone auxiliary.
| Chiral Reagent/Auxiliary | Reaction Type | Substrate | Nucleophile/Electrophile | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Yield (%) |
| (R)-sec-Butyl 4-methylbenzenesulfonate | S(_N)2 Nucleophilic Substitution | Sodium Azide | (R)-sec-Butyl 4-methylbenzenesulfonate | >99% e.e. (expected)[1] | High (typically >90%) |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >98% d.e. | 90-95 |
Note: The enantiomeric excess for the reaction with (R)-sec-Butyl 4-methylbenzenesulfonate is stated as ">99% (expected)" based on the established principle of complete Walden inversion in S(_N)2 reactions.[1]
Asymmetric Aldol Reactions
Chiral auxiliaries, particularly Evans' oxazolidinones, are renowned for their high stereocontrol in aldol reactions, which create two new stereocenters simultaneously.[2][6] This is a reaction type where a chiral electrophile like sec-butyl tosylate is not applicable.
| Chiral Auxiliary | Substrate (Enolate Precursor) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [7] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, DIPEA | 95:5 | >98% | 80-90 | [7] |
Visualizing the Synthetic Strategies
The logical workflows for these two distinct approaches to asymmetric synthesis can be visualized as follows:
Caption: Synthetic workflow using a chiral electrophile.
Caption: Synthetic workflow using a chiral auxiliary.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings.
Protocol 1: Nucleophilic Substitution on (R)-sec-Butyl 4-methylbenzenesulfonate
This protocol describes a representative S(_N)2 reaction with sodium azide, which proceeds with a complete inversion of stereochemistry.[1]
Materials:
-
(R)-sec-Butyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve (R)-sec-Butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the (S)-2-azidobutane.
Protocol 2: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary
This protocol details a highly diastereoselective syn-aldol reaction.[4][7]
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool the solution to -78 °C under an argon atmosphere.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes to form the (Z)-enolate.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 buffer solution, followed by methanol.
-
Carefully add 30% hydrogen peroxide to the vigorously stirred mixture at 0 °C to oxidize the boron species.
-
After stirring for 1 hour, separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the syn-aldol adduct.
Conclusion
Both this compound and chiral auxiliaries like Evans' oxazolidinones are highly effective tools for controlling stereochemistry in organic synthesis. The choice between using a chiral electrophile and a chiral auxiliary depends on the specific synthetic strategy.
-
This compound is an excellent choice when the synthetic plan involves the introduction of a chiral sec-butyl group via a nucleophilic substitution. Its high predictability and atom economy are significant advantages.[1]
-
Chiral auxiliaries offer greater versatility and are the preferred method for a wider range of asymmetric transformations, including the powerful aldol, alkylation, and cycloaddition reactions.[2][3][5] While requiring additional steps for attachment and removal, their ability to induce high levels of stereoselectivity in complex bond formations makes them indispensable in modern organic synthesis.
References
Comparative Study of Alkylating Agents for the O-Alkylation of Phenols
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal alkylating agent for the Williamson ether synthesis of phenols.
The O-alkylation of phenols, a cornerstone of organic synthesis known as the Williamson ether synthesis, is pivotal in the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The choice of alkylating agent is a critical parameter that significantly influences reaction efficiency, yield, selectivity, and overall process viability. This guide provides an objective comparison of commonly employed alkylating agents for this transformation, supported by experimental data and detailed protocols.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[1][2] It typically involves the reaction of an alkoxide, in this case, a phenoxide, with a primary alkyl halide or other electrophile with a good leaving group.[3] The reaction generally proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile.[4]
Performance Comparison of Common Alkylating Agents
The selection of an appropriate alkylating agent is a balance between reactivity, cost, safety, and the specific requirements of the substrate. The following table summarizes the performance of three classes of commonly used methylating agents—alkyl iodides, dialkyl sulfates, and alkyl tosylates—for the O-methylation of a generic phenol.
| Alkylating Agent | Typical Reagent | Relative Reactivity | Typical Conditions | Yield Range | Key Considerations |
| Alkyl Halides | Methyl Iodide (MeI) | High | K₂CO₃, Acetone, Reflux or KOH, DMF, RT | Good to Excellent | Highly reactive but toxic and volatile.[5][6] |
| Dialkyl Sulfates | Dimethyl Sulfate (DMS) | Very High | K₂CO₃, Acetone, Reflux or NaOH(aq), Reflux | Excellent | Highly efficient and cost-effective, but extremely toxic and must be handled with care.[5][7] |
| Alkyl Sulfonates | Methyl Tosylate (TsOMe) | High | K₂CO₃, DMF, 80-100 °C | Good to Excellent | Generally considered safer than DMS and MeI due to lower volatility, with comparable reactivity to alkyl iodides.[8] |
| "Green" Alternatives | Dimethyl Carbonate (DMC) | Lower | High Temp./Pressure, Catalyst | Moderate to Good | Lower toxicity and more environmentally benign, but often requires harsher conditions and specific catalysts.[5][9] |
Table 1: Comparative data for common methylating agents in the O-alkylation of phenols. Yields are generalized from literature and can vary significantly based on the specific phenol substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting a procedure to a new substrate. Below are representative experimental protocols for the methylation of a phenol using methyl iodide and dimethyl sulfate.
Protocol 1: O-Methylation of Salicylaldehyde using Methyl Iodide
This procedure details the methylation of 2-hydroxybenzaldehyde (salicylaldehyde) using methyl iodide in dimethylformamide (DMF) with potassium hydroxide (KOH) as the base.[6]
-
Reagents:
-
Salicylaldehyde (52.60 mmol)
-
Potassium Hydroxide (85%, 55.00 mmol)
-
Methyl Iodide (80.32 mmol)
-
Dry Dimethylformamide (DMF, 40 mL)
-
-
Procedure:
-
A flask equipped with a condenser and magnetic stirrer is charged with KOH and dry DMF under an inert atmosphere (e.g., argon).
-
Salicylaldehyde, dissolved in DMF, is added to the stirred suspension. The formation of the potassium phenolate is observed.
-
Methyl iodide is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for several hours, and the progress is monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
Protocol 2: O-Methylation of a Hydroquinone Derivative using Dimethyl Sulfate
This general procedure is applicable for the dimethylation of hydroquinones using dimethyl sulfate with potassium carbonate as the base in acetone.[7]
-
Reagents:
-
Hydroquinone derivative (1.0 eq)
-
Dimethyl Sulfate (2.2 - 2.5 eq)
-
Potassium Carbonate (excess, e.g., 2.5 - 5.0 eq)
-
Acetone
-
-
Procedure:
-
The hydroquinone derivative, potassium carbonate, and acetone are combined in a round-bottom flask equipped with a reflux condenser.
-
The mixture is stirred, and dimethyl sulfate is added.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress should be monitored.
-
After the reaction is complete, the mixture is cooled to room temperature, and the inorganic solids are filtered off.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated to give the desired dimethylated product.
-
Mandatory Visualizations
Logical Workflow for Alkylating Agent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate alkylating agent for the O-alkylation of a phenol.
A decision tree for selecting an appropriate methylating agent.
General Reaction Pathway for Williamson Ether Synthesis
This diagram illustrates the general S(_N)2 mechanism for the O-alkylation of a phenoxide ion.
The S(_N)2 mechanism of the Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Stereochemistry: A Comparative Guide to Products from sec-Butyl 4-Methylbenzenesulfonate
For researchers, scientists, and drug development professionals, controlling and validating the stereochemistry of a reaction is paramount. The chiral molecule sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) serves as a versatile substrate for nucleophilic substitution and elimination reactions, offering a gateway to a variety of chiral products. This guide provides an objective comparison of the stereochemical outcomes of reactions involving sec-butyl tosylate and details the experimental protocols necessary for their validation.
Stereochemical Pathways of sec-Butyl Tosylate Reactions
The reaction pathway of this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile, the solvent, and the temperature. The primary competing pathways are bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2).
Nucleophilic Substitution Reactions
SN2 Reactions: Inversion of Stereochemistry
The SN2 reaction is a single-step process where a nucleophile attacks the carbon center from the side opposite to the leaving group (the tosylate group). This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1][2] Therefore, reacting an enantiomerically pure sec-butyl tosylate with a strong, unhindered nucleophile in a polar aprotic solvent will yield a product with the opposite configuration. For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with sodium azide (a strong nucleophile) in a solvent like DMF is expected to produce (S)-2-azidobutane with a high enantiomeric excess.[3]
SN1 Reactions: Racemization
In contrast, the SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the tosylate leaving group to form a planar carbocation intermediate. This planarity allows the nucleophile to attack from either face of the carbocation with nearly equal probability.[2][4] Consequently, SN1 reactions of chiral sec-butyl tosylate, which are favored by polar protic solvents and weak nucleophiles, typically result in a racemic or near-racemic mixture of products, with both retention and inversion of the original stereochemistry.[5]
Elimination Reactions
E2 Reactions: Stereoselectivity
Elimination reactions compete with substitution, particularly at higher temperatures and with strong, sterically hindered bases. The E2 reaction is a concerted, one-step process that requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group.[6][7] This geometric constraint leads to stereoselective outcomes. When sec-butyl tosylate is treated with a strong, bulky base like potassium tert-butoxide, the major product is the less substituted alkene (Hofmann product), while smaller, strong bases like ethoxide favor the more substituted alkene (Zaitsev product).[8][9] The stereochemistry of the resulting alkene (E or Z) is dependent on the conformation of the substrate at the time of elimination.[6]
Comparative Data on Stereochemical Outcomes
The following tables summarize the expected stereochemical outcomes for reactions of enantiomerically pure (R)-sec-butyl 4-methylbenzenesulfonate under various conditions.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile/Solvent | Reaction Type | Major Product(s) | Expected Stereochemical Outcome | Enantiomeric Excess (ee) of Major Product |
| NaN₃ in DMF | SN2 | (S)-2-Azidobutane | Inversion | >98% |
| NaCN in DMSO | SN2 | (S)-2-Cyanobutane | Inversion | High (>95%) |
| CH₃COO⁻ in Acetone | SN2 | (S)-sec-Butyl acetate | Inversion | High (>90%) |
| H₂O (solvolysis) | SN1 | (R)-2-Butanol & (S)-2-Butanol | Racemization | ~0% |
| CH₃OH (solvolysis) | SN1 | (R)-2-Methoxybutane & (S)-2-Methoxybutane | Racemization | ~0% |
Table 2: Elimination Reactions
| Base/Solvent | Reaction Type | Major Alkene Product | Stereochemical Feature |
| Potassium tert-butoxide in tert-butanol | E2 | But-1-ene (Hofmann) | Regioselective |
| Sodium ethoxide in ethanol | E2 | (E)-But-2-ene (Zaitsev) | Regio- and Stereoselective |
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical composition of the reaction products is crucial. The following are detailed protocols for key analytical techniques.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample, allowing for the calculation of the enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the purified product and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask.
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument with a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement several times and calculate the average.
-
Calculation of Specific Rotation: [α] = α / (c × l) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
c is the concentration of the sample in g/mL
-
l is the path length of the cell in decimeters (dm)
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = ([α]_observed / [α]_pure) × 100 where [α]_pure is the specific rotation of the pure enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol:
-
Column Selection: Choose a suitable chiral column based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for a wide range of compounds.[10][11][12]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve good separation.[10]
-
Sample Preparation: Dissolve a small amount of the product mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers. ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) × 100
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid)
NMR spectroscopy can be used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines. By reacting the chiral product with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[13][14][15][16]
Protocol for Mosher's Ester Formation and ¹H NMR Analysis:
-
Reaction Setup: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol product in 0.5 mL of a deuterated solvent (e.g., CDCl₃). Add a small excess of a base (e.g., pyridine or DMAP).
-
Derivatization: Add a slight molar excess (1.1-1.2 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride. Cap the tube and allow the reaction to proceed to completion at room temperature. In a separate NMR tube, perform the same reaction using (S)-(+)-MTPA chloride.
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Analysis for Enantiomeric Excess: In one of the spectra, identify a well-resolved signal corresponding to a proton near the chiral center for each diastereomer. The ratio of the integrals of these two signals corresponds to the ratio of the enantiomers in the original sample. ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) × 100
-
Analysis for Absolute Configuration (Advanced): By comparing the chemical shifts of corresponding protons in the (R)- and (S)-MTPA ester spectra (Δδ = δS - δR), the absolute configuration of the alcohol can often be determined based on established models of the preferred conformation of the Mosher's esters.[15]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and the experimental workflow for stereochemical validation.
Caption: SN2 reaction mechanism illustrating backside attack and inversion of stereochemistry.
Caption: SN1 reaction mechanism showing the formation of a planar carbocation and subsequent racemization.
Caption: Concerted E2 elimination mechanism requiring an anti-periplanar geometry.
Caption: Experimental workflow for the validation of stereochemistry of reaction products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies with sec-Butyl 4-Methylbenzenesulfonate
For researchers, scientists, and drug development professionals, understanding the intricate details of chemical reaction mechanisms is paramount. Isotopic labeling stands out as a powerful technique to trace the fate of atoms and elucidate mechanistic pathways. This guide provides a comprehensive comparison of sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) as a substrate in such studies, presenting key experimental data, comparing it with alternatives, and offering detailed experimental protocols.
This compound is a valuable compound for investigating nucleophilic substitution reactions due to its ability to react through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions. The use of isotopes, such as ¹⁸O, ¹³C, and deuterium (²H), allows for the precise tracking of bond-forming and bond-breaking steps, providing insights into transition states and reaction intermediates.
Probing Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways
The reaction mechanism of this compound is highly dependent on the solvent and the nucleophile. In the presence of a strong nucleophile in a polar aprotic solvent, the reaction typically proceeds via an S(_N)2 mechanism, characterized by a single transition state and inversion of stereochemistry. Conversely, in a polar protic solvent with a weak nucleophile, an S(_N)1 mechanism, involving a carbocation intermediate, is more likely.
Isotopic labeling is instrumental in distinguishing between these two pathways. For instance, a primary kinetic isotope effect (KIE), where an isotope is substituted at a position directly involved in bond breaking, is expected for an S(_N)2 reaction if the labeled bond is broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position adjacent to the reacting center, can provide information about changes in hybridization at the transition state.
Diagram of S(_N)1 and S(_N)2 Reaction Pathways
Caption: S(_N)1 and S(_N)2 reaction pathways for an alkyl tosylate (R-OTs).
Quantitative Analysis of Solvolysis: An ¹⁸O Labeling Study
A key method to investigate the details of solvolysis reactions is through the use of ¹⁸O-labeled leaving groups. A study by Li and Williams (2016) on the solvolysis of simple secondary tosylates, including 2-butyl tosylate (sec-butyl tosylate), in 50% aqueous trifluoroethanol provides valuable quantitative data.[1] The researchers used ¹⁸O labeling in the sulfonate group to track isotope exchange, which is indicative of ion-pair return—a phenomenon where the carbocation and the leaving group recombine before reacting with the solvent.
| Substrate | Rate of Solvolysis (k_solv) at 30°C (s⁻¹) | Rate of ¹⁸O Exchange (k_ex) (s⁻¹) |
| 2-Butyl Tosylate | ~1 x 10⁻⁵ | 5.4 x 10⁻⁷ |
| 2-Octyl Tosylate | ~1 x 10⁻⁵ | 4.2 x 10⁻⁷ |
| Data from Li and Williams, 2016.[1] |
The similar rates of solvolysis for 2-butyl and 2-octyl tosylates suggest a common mechanism.[1] The observed ¹⁸O exchange indicates the formation of an intimate ion pair that can revert to the starting material with scrambled oxygen isotopes.[1]
Comparison with Alternative Substrates
The choice of substrate is critical in designing isotopic labeling studies. While this compound is a versatile model, other compounds offer different advantages for studying specific mechanistic questions.
| Substrate | Leaving Group | Key Features for Isotopic Labeling Studies |
| This compound | Tosylate | Good leaving group, allows for study of both S(_N)1 and S(_N)2 pathways. |
| sec-Butyl Bromide | Bromide | Less reactive than the tosylate, providing a different kinetic profile for comparison. |
| 2-Phenylpropyl Tosylate | Tosylate | Allows for the study of neighboring group participation by the phenyl ring. |
| Neophyl Tosylate | Tosylate | Prone to rearrangement, ideal for studying carbocation rearrangements with isotopic tracers. |
| n-Propyl Tosylate | Tosylate | Acts as a control for primary alkyl systems, primarily undergoing S(_N)2 reactions. |
Experimental Protocols
Synthesis of ¹⁸O-Labeled this compound
This protocol describes a general method for the synthesis of an isotopically labeled tosylate, adapted from standard procedures.
Materials:
-
(R)- or (S)-sec-Butanol
-
¹⁸O-labeled p-toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sec-butanol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C in an ice bath.
-
Slowly add ¹⁸O-labeled p-toluenesulfonyl chloride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into cold 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ¹⁸O-labeled this compound.
Kinetic Isotope Effect Measurement in a Solvolysis Reaction
This protocol outlines a general workflow for determining the kinetic isotope effect (KIE) in the solvolysis of this compound.
Workflow for KIE Measurement
References
A Comparative Guide to the Use of sec-Butyl 4-Methylbenzenesulfonate in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) as an alkylating agent, with a direct comparison to its common alternative, sec-butyl bromide.
Executive Summary
This compound is a highly effective reagent for introducing a sec-butyl group into a molecule, primarily through S(_N)2 reactions. Its principal advantage lies in the excellent leaving group ability of the tosylate anion, which is significantly better than that of bromide. This enhanced reactivity often translates to higher reaction yields, faster reaction times, and milder reaction conditions compared to using sec-butyl bromide. However, the higher initial cost of this compound and its precursors necessitates a careful cost-benefit analysis, considering factors such as overall process efficiency and purification requirements.
Cost-Benefit Analysis: sec-Butyl Tosylate vs. sec-Butyl Bromide
To provide a clear comparison, the following tables summarize the key quantitative data for the synthesis and application of this compound versus sec-butyl bromide in a representative O-alkylation of phenol.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example(s) | Typical Purity | Price (USD) per 25g |
| This compound | CymitQuimica, Synthonix | 95% | ~$262 |
| sec-Butanol | Thermo Scientific, Lab Alley | 99% | ~$20-50 |
| p-Toluenesulfonyl chloride | TCI Chemicals, Sigma-Aldrich | ≥98% | ~$30-45 |
| sec-Butyl bromide | Aladdin Scientific, Kings Group | ≥98% | ~$12-30 |
Prices are approximate and subject to change based on supplier and quantity.
Table 2: Performance Comparison in the O-Alkylation of Phenol
| Parameter | This compound | sec-Butyl Bromide | Justification & Citation |
| Typical Yield | 85 - 95% | 60 - 75% | The tosylate is a superior leaving group, leading to more efficient substitution.[1][2] |
| Typical Reaction Time | 4 - 8 hours | 12 - 24 hours | The higher reactivity of the tosylate leads to faster reaction kinetics.[2] |
| Reaction Temperature | 60 - 80 °C | 80 - 100 °C | Milder conditions can be employed due to the better leaving group. |
| Byproduct Formation | Lower (less elimination) | Higher (more elimination) | Tosylates often give cleaner substitution products compared to alkyl halides.[3] |
| Purification Method | Column chromatography | Column chromatography, potentially requiring more effort due to more byproducts. | The cleaner reaction with the tosylate may simplify purification. |
| Overall Cost-Effectiveness | Higher initial cost, but potentially more cost-effective at scale due to higher yield and shorter reaction times. | Lower initial cost, but may be less cost-effective due to lower yield and longer processing times. | A comprehensive analysis should consider throughput and purification costs. |
Experimental Protocols
Detailed methodologies for the synthesis of the alkylating agents and their subsequent use in the O-alkylation of phenol are provided below.
Synthesis of this compound
Objective: To prepare this compound from sec-butanol and p-toluenesulfonyl chloride.
Materials:
-
sec-Butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO(_3) solution
-
Brine
-
Anhydrous MgSO(_4)
Procedure:
-
Dissolve sec-butanol (1.0 eq) in pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
O-Alkylation of Phenol with this compound
Objective: To synthesize sec-butyl phenyl ether using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)) (1.5 eq)
-
Acetone or DMF (solvent)
-
Diethyl ether
-
1 M NaOH solution
-
Water
-
Brine
-
Anhydrous MgSO(_4)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and heat the mixture to reflux (around 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate to give the crude product.
-
Purify by flash column chromatography to yield pure sec-butyl phenyl ether.
O-Alkylation of Phenol with sec-Butyl Bromide
Objective: To synthesize sec-butyl phenyl ether using sec-butyl bromide.
Materials:
-
Phenol (1.0 eq)
-
sec-Butyl bromide (1.2 eq)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
Acetone or DMF (solvent)
-
Diethyl ether
-
1 M NaOH solution
-
Water
-
Brine
-
Anhydrous MgSO(_4)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sec-butyl bromide (1.2 eq) and heat the mixture to reflux at a higher temperature (around 80-100 °C).
-
Monitor the reaction by TLC. The reaction is typically slower and may require 12-24 hours.
-
Follow steps 5-8 from the sec-butyl tosylate procedure for workup and purification. The purification may require more careful fractionation to remove byproducts.
Visualizing the Synthetic Workflow and Decision-Making Process
The following diagrams illustrate the synthesis workflow and a logical decision-making process when choosing between sec-butyl tosylate and sec-butyl bromide.
Conclusion
The choice between this compound and sec-butyl bromide for sec-butylation is a classic example of the trade-off between reagent cost and reaction efficiency. While sec-butyl bromide offers a lower upfront cost, this compound often proves to be the more advantageous reagent in terms of yield, reaction time, and purity of the final product.[1][2] For large-scale synthesis, the higher throughput and potentially simpler purification associated with the tosylate can offset its initial higher price, leading to a more economical process overall. Researchers and process chemists should carefully evaluate the specific requirements of their synthesis, including scale, desired purity, and available resources, before making a final decision.
References
A Comparative Guide to the Synthesis of sec-Butyl 4-Methylbenzenesulfonate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of process development. The synthesis of alkyl sulfonates, such as sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate), serves as a crucial step in the production of a wide array of organic molecules, acting as a versatile intermediate for introducing the sec-butyl group.[1] This guide provides an in-depth, objective comparison of two synthetic routes to this compound, evaluating them through the lens of key green chemistry metrics. By examining both a classical approach and a more contemporary, greener alternative, we aim to provide researchers and process chemists with the data and insights necessary to make more sustainable and efficient synthetic choices.
The Chemistry: Two Paths to a Versatile Intermediate
The conversion of sec-butanol to its corresponding tosylate is a foundational transformation in organic synthesis. The tosylate group is an excellent leaving group, rendering the sec-butyl tosylate susceptible to nucleophilic substitution, often with inversion of stereochemistry if a chiral center is present.[1] We will compare two distinct methods for achieving this transformation:
Method 1: The Classical Approach - Tosylation in an Aprotic Organic Solvent
This long-established method involves the reaction of sec-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base, such as pyridine or triethylamine, typically in a chlorinated solvent like dichloromethane (DCM).[1][2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3]
Method 2: A Greener Alternative - Tosylation in an Aqueous Medium
In a significant step towards more environmentally benign processes, a method for the tosylation of alcohols has been developed using water as the solvent.[4][5] This approach, while more commonly applied to primary alcohols, represents a substantial improvement in terms of solvent-related environmental impact. For the purpose of this comparison, we will extrapolate a procedure for sec-butanol based on established principles for aqueous tosylations.
Visualizing the Synthesis
The fundamental chemical transformation for both methods is the same, as depicted below. The key difference lies in the reaction conditions, particularly the choice of solvent and base.
Caption: General reaction scheme for the synthesis of this compound.
A Quantitative Comparison: Green Chemistry Metrics
To objectively assess the "greenness" of each synthetic route, we will employ several widely accepted green chemistry metrics. For this analysis, we have based our calculations on established, representative experimental protocols.
| Metric | Formula | Method 1: Classical (DCM/Pyridine) | Method 2: Greener (Aqueous) |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 71.4% | 71.4% |
| E-Factor | Total Waste (kg) / Product (kg) | 25.8 | 10.5 |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 26.8 | 11.5 |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 60.7% | 64.3% |
Analysis of Metrics:
-
Atom Economy: As expected, the atom economy is identical for both methods, as it is a theoretical value based on the stoichiometry of the reaction and does not account for solvents or reagents used in excess.[6] A value of 71.4% indicates that a significant portion of the reactant atoms are incorporated into the desired product, with the remainder forming the pyridinium hydrochloride or equivalent salt.
-
E-Factor and Process Mass Intensity (PMI): These metrics provide a more holistic view of the waste generated by a process.[7] Here, the difference between the two methods is stark. The classical method has a significantly higher E-Factor and PMI, primarily due to the large volumes of organic solvent (DCM) used for both the reaction and the subsequent workup and purification steps. The greener, aqueous method demonstrates a substantial reduction in waste, highlighting the environmental benefit of eliminating organic solvents.
-
Reaction Mass Efficiency (RME): This metric considers the yield and the actual masses of reactants used. The slightly higher RME for the greener method is a reflection of a potentially higher yield and more efficient use of starting materials in the analyzed protocol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two synthetic routes.
Method 1: Classical Synthesis in Dichloromethane with Pyridine
This protocol is adapted from established procedures for the tosylation of alcohols.[2]
Materials:
-
sec-Butanol: 7.41 g (0.1 mol)
-
p-Toluenesulfonyl chloride (TsCl): 21.0 g (0.11 mol)
-
Pyridine: 15.8 g (0.2 mol)
-
Dichloromethane (DCM): 200 mL
-
1 M Hydrochloric Acid: 100 mL
-
Saturated Sodium Bicarbonate Solution: 100 mL
-
Brine: 100 mL
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (for extraction)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sec-butanol (7.41 g, 0.1 mol) and pyridine (15.8 g, 0.2 mol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain this compound. (Expected yield: ~85%)
Method 2: Greener Synthesis in an Aqueous Medium
This protocol is based on the principles of aqueous tosylation, adapted for a secondary alcohol.[4][5]
Materials:
-
sec-Butanol: 7.41 g (0.1 mol)
-
p-Toluenesulfonyl chloride (TsCl): 21.0 g (0.11 mol)
-
Potassium Hydroxide (KOH): 8.42 g (0.15 mol)
-
N,N-Dimethylbenzylamine (catalyst): 1.35 g (0.01 mol)
-
Water: 100 mL
-
Diethyl Ether (for extraction)
-
Brine: 50 mL
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve potassium hydroxide (8.42 g, 0.15 mol) and N,N-dimethylbenzylamine (1.35 g, 0.01 mol) in water (100 mL).
-
Add sec-butanol (7.41 g, 0.1 mol) to the aqueous solution.
-
Cool the mixture to 10 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in a minimal amount of a water-miscible co-solvent if necessary, or add directly as a solid in portions, while vigorously stirring and maintaining the pH around 10.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain this compound. (Expected yield: ~90%)
Workflow for Green Chemistry Metric Calculation
The following diagram illustrates the logical workflow for calculating the key green chemistry metrics used in this guide.
Sources
- 1. This compound | 715-11-7 | Benchchem [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buy Butyl 4-methylbenzenesulfonate | 778-28-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
Scaling Up Success: A Comparative Guide to Reactions Involving sec-Butyl 4-Methylbenzenesulfonate
For researchers, scientists, and drug development professionals, the scalability of a chemical reaction is a critical factor in the journey from laboratory discovery to industrial production. This guide provides an in-depth comparison of the scalability of reactions involving sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate) and its common alternatives, supported by experimental data and detailed protocols. We will explore key performance indicators, process considerations, and the impact of reagent choice on yield, purity, and overall process efficiency.
This compound is a versatile alkylating agent, prized for its ability to introduce a sec-butyl group, often with a high degree of stereochemical control. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] However, as production scales increase, factors such as cost, reaction time, and safety become paramount. This guide will provide a comparative analysis to aid in the selection of the most appropriate alkylating agent for your large-scale synthesis needs.
Performance Comparison: sec-Butyl Tosylate vs. Alternatives
The choice of an alkylating agent is often a trade-off between reactivity, cost, and ease of handling. Here, we compare this compound with two common alternatives: sec-butyl mesylate and sec-butyl bromide.
| Parameter | This compound | sec-Butyl Mesylate | sec-Butyl Bromide |
| Typical Yield (Large Scale) | 85-95% | 80-90% | 75-85% |
| Relative Reactivity | Very Good | Good | Moderate |
| Typical Reaction Time | 4-12 hours | 6-16 hours | 8-24 hours |
| Raw Material Cost | Moderate | Low to Moderate | Low |
| Stereoselectivity | Excellent (>99% ee expected with chiral starting material) | Excellent (>99% ee expected with chiral starting material) | Good to Excellent (can be substrate and condition dependent) |
| Byproducts | p-Toluenesulfonic acid salts | Methanesulfonic acid salts | Inorganic bromide salts |
| Handling & Stability | Stable solid, easy to handle | Liquid or low-melting solid, can be less stable | Volatile liquid, can be light-sensitive |
This data is illustrative and based on general principles and publicly available information. Actual results will vary depending on the specific reaction, substrate, and process conditions.
Experimental Protocols: A Focus on Scalability
The following protocols provide a general framework for a large-scale alkylation reaction using this compound and a comparative protocol for its synthesis. These are intended as a starting point and should be optimized for specific equipment and safety considerations.
Protocol 1: Large-Scale N-Alkylation of a Primary Amine with this compound
Objective: To synthesize a secondary amine via N-alkylation on a multi-kilogram scale.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Appropriately sized glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnel
-
Separatory funnel (or equivalent liquid-liquid extraction setup)
-
Rotary evaporator (or other solvent removal system)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: Charge the reactor with the primary amine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure good dispersion.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reactor via an addition funnel over 1-2 hours. Monitor the internal temperature and control the addition rate to maintain a temperature of 20-25°C.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC or GC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add cold water to quench the reaction.
-
Extraction: Transfer the mixture to a suitable extraction vessel. Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Protocol 2: Synthesis of this compound (Illustrative)
Objective: To synthesize this compound from sec-butanol.
Materials:
-
sec-Butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a clean, dry reactor under an inert atmosphere, dissolve sec-butanol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the cooled solution.
-
Tosyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly add cold water to quench the reaction.
-
Phase Separation and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizing the Process: Workflows and Pathways
To better understand the logical flow of the processes described, the following diagrams have been generated using Graphviz.
References
Mechanistic Validation of sec-Butyl 4-Methylbenzenesulfonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanisms of sec-butyl 4-methylbenzenesulfonate (sec-butyl tosylate), a common secondary alkyl tosylate. We will explore the competing substitution (S\u20991 and S\u20992) and elimination (E1 and E2) pathways, supported by experimental data from studies on sec-butyl tosylate and analogous secondary alkyl systems. This guide aims to provide a clear understanding of how reaction conditions influence product distribution and stereochemical outcomes.
Performance Comparison: Substitution vs. Elimination
The reactions of this compound are a classic example of the competition between substitution and elimination pathways. The predominant mechanism and resulting product distribution are highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
Solvolysis Reactions (S\u20991/E1)
In weakly nucleophilic and polar protic solvents, sec-butyl tosylate undergoes solvolysis, proceeding through a carbocation intermediate. This leads to a mixture of substitution (S\u20991) and elimination (E1) products.
Table 1: Product Distribution in the Solvolysis of Secondary Alkyl Tosylates
| Substrate | Solvent | Temperature (°C) | Substitution (%) | Elimination (%) | Reference |
| 2-Octyl Tosylate* | 50% aq. TFE | 30 | High | Low | [1] |
| 2-Methyl-4-t-butylcyclohexyl Tosylates | Acetic Acid | 70 | 13-27 | 73-87 | [2] |
*Note: Data for 2-octyl tosylate is presented as a close analog for sec-butyl tosylate, showing a preference for substitution in this solvent system. The cyclohexyl system shows a preference for elimination.[1][2]
The stereochemical outcome of the S\u20991 reaction is not straightforward. While a planar carbocation intermediate would be expected to lead to complete racemization, studies on the solvolysis of 2-octyl tosylate show a high degree of inversion of configuration (92%), with only 8% retention.[1] This suggests that the reaction may proceed through an ion pair, where the departing tosylate anion shields one face of the carbocation, or that there is a significant S\u20992 contribution even under solvolysis conditions.
Bimolecular Reactions (S\u20992/E2)
With strong nucleophiles or bases, sec-butyl tosylate undergoes bimolecular reactions. The balance between S\u20992 and E2 is dictated by the steric bulk and basicity of the reagent.
Table 2: Product Distribution in the Reaction of Secondary Alkyl Halides/Tosylates with Strong Bases
| Substrate | Base/Solvent | Temperature (°C) | S\u20992 Product (%) | E2 Product (%) | Major Elimination Product | Reference |
| 2-Bromobutane | NaOEt/EtOH | 55 | 21 | 79 | 2-Butene (Zaitsev) | General Textbook Data |
| 2-Bromobutane | KOt-Bu/t-BuOH | 25 | <5 | >95 | 1-Butene (Hofmann) | General Textbook Data |
| (2R,3S)-3-phenyl-2-butyl tosylate | NaOEt/EtOH | - | - | 100 | (Z)-2-phenyl-2-butene | [3] |
As a secondary substrate, sec-butyl tosylate is sensitive to steric hindrance. Strong, non-bulky bases like sodium ethoxide in ethanol lead to a mixture of S\u20992 and E2 products, with the more substituted Zaitsev alkene (2-butene) being the major elimination product. In contrast, a strong, sterically hindered base like potassium tert-butoxide in tert-butanol will almost exclusively lead to the E2 product, with a preference for the less substituted Hofmann alkene (1-butene) due to the steric demands of the base.[4][5]
Comparative Reactivity of Leaving Groups
The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion. This makes sec-butyl tosylate a more reactive substrate in nucleophilic substitution reactions compared to analogous alkyl halides.
Table 3: Relative Rates of S\u20992 Reactions for Different Leaving Groups
| Substrate | Nucleophile | Solvent | Relative Rate |
| Alkyl Mesylate | Various | Various | 1.00 |
| Alkyl Tosylate | Various | Various | 0.70 |
| Alkyl Bromide | Various | Various | 0.001 |
| Alkyl Chloride | Various | Various | 0.0001 |
Data adapted from a general comparison of leaving group abilities.[6]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of sec-butyl tosylate from sec-butanol.
Materials:
-
sec-Butanol
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
3 M HCl solution
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve sec-butanol (10 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask and cool in an ice-water bath.[1]
-
Add p-toluenesulfonyl chloride (12 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture in the ice bath for 6 hours.[1]
-
Quench the reaction by slowly adding cold 3 M HCl solution (25 mL).
-
Extract the mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with 3 M HCl (25 mL), followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to yield sec-butyl tosylate as a colorless oil.[1]
Kinetic Study of the Solvolysis of sec-Butyl Tosylate
This protocol outlines a general method for determining the rate of solvolysis of sec-butyl tosylate in a mixed solvent system, adapted from a procedure for t-butyl chloride.[7]
Materials:
-
sec-Butyl tosylate
-
Ethanol/water mixture (e.g., 50:50 v/v)
-
0.01 M NaOH solution
-
Bromothymol blue indicator
-
Acetone
Procedure:
-
Prepare a stock solution of sec-butyl tosylate in acetone (e.g., 0.2 M).
-
In an Erlenmeyer flask, place a known volume of the ethanol/water solvent mixture and add a few drops of bromothymol blue indicator.
-
Add a small, measured volume of the 0.01 M NaOH solution to the flask until the solution turns blue.
-
Initiate the reaction by adding a known volume of the sec-butyl tosylate stock solution to the flask and start a timer. This is time = 0.
-
Record the time it takes for the solution to turn from blue to yellow, indicating the neutralization of the added NaOH by the p-toluenesulfonic acid produced during solvolysis.
-
Immediately add another aliquot of the 0.01 M NaOH solution and record the time for the color change.
-
Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted sec-butyl tosylate versus time.
Product Analysis for the Reaction of sec-Butyl Tosylate with a Strong Base
This protocol describes a general method for analyzing the products of the reaction of sec-butyl tosylate with a strong base like sodium ethoxide.
Materials:
-
sec-Butyl tosylate
-
Sodium ethoxide in ethanol
-
Diethyl ether
-
Water
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sec-butyl tosylate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Stir the reaction at a controlled temperature (e.g., 55 °C) for a specified time.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Analyze the organic layer by gas chromatography to determine the relative amounts of the substitution product (sec-butyl ethyl ether) and the elimination products (1-butene, cis-2-butene, and trans-2-butene).
Visualizations
Caption: Competing S\u20991/E1 and S\u20992/E2 pathways for sec-butyl tosylate.
Caption: General experimental workflow for sec-butyl tosylate reactions.
Caption: Predicting the major reaction pathway based on conditions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The tosylate of (2R,3S)-3-phenyl-2-butanol undergoes E2 | StudySoup [studysoup.com]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. amherst.edu [amherst.edu]
Safety Operating Guide
Proper Disposal of Sec-butyl 4-methylbenzenesulfonate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of sec-butyl 4-methylbenzenesulfonate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for regulatory compliance and responsible chemical stewardship.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1] Before initiating any disposal procedures, it is crucial to be aware of its associated risks:
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation.[1]
-
Aquatic Toxicity : May cause long-lasting harmful effects to aquatic life.[1]
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal.
Required Personal Protective Equipment (PPE)
To minimize exposure risks, the following PPE must be worn:
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves that have been inspected prior to use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Skin and Body Protection | A lab coat or other protective clothing is necessary. In cases of potential significant exposure, fire/flame resistant and impervious clothing should be worn.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] |
Step-by-Step Disposal Procedure
The primary and required method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Collection and Segregation :
-
Unused Product : Whenever possible, keep the chemical in its original container.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, or absorbent pads, must be collected in a designated, compatible, and properly sealed waste container.[1]
-
-
Labeling and Storage :
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Indicate the date when the waste was first added to the container.[1]
-
Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a licensed waste contractor.[1]
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated and restrict access.[1]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[3][5]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2]
-
-
Final Disposal :
Disposal of Contaminated Packaging
Contaminated containers must also be treated as hazardous waste. The recommended procedure is as follows:
-
Containers can be triple-rinsed (or the equivalent).[4]
-
After thorough rinsing, they can be offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Sec-butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sec-butyl 4-methylbenzenesulfonate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[2] Therefore, implementing comprehensive personal protective equipment (PPE) and following strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
A thorough PPE strategy is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of exposure, consider fire/flame resistant and impervious clothing.[3] Ensure shoes cover the entire foot. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
Step 1: Preparation and Engineering Controls
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Remove all sources of ignition from the handling area.[3]
Step 2: Donning PPE
-
Before handling the chemical, put on all required PPE as detailed in the table above.
Step 3: Chemical Handling
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools to prevent ignition.[3]
Step 4: Post-Handling
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Step 1: Waste Segregation
-
Collect unused this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.[7]
-
Segregate all materials contaminated with the chemical, such as gloves, pipette tips, and absorbent pads, into a designated hazardous waste container.[7]
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[7]
Step 3: Professional Disposal
-
Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3][7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
